Product packaging for 6-phenyl-4,5-dihydropyridazin-3(2H)-one(Cat. No.:CAS No. 1011-46-7)

6-phenyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B085961
CAS No.: 1011-46-7
M. Wt: 174.2 g/mol
InChI Key: KSGYMLDMYPAMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-phenyl-4,5-dihydropyridazin-3(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 13.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51995. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B085961 6-phenyl-4,5-dihydropyridazin-3(2H)-one CAS No. 1011-46-7

Properties

IUPAC Name

3-phenyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGYMLDMYPAMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287654
Record name 6-phenyl-4,5-dihydro-3(2h)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787388
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1011-46-7
Record name 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1011-46-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-phenyl-4,5-dihydro-3(2h)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dihydro-6-phenyl-3(2H)-pyridazinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Biological Activity of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, including cardiotonic, vasorelaxant, anticancer, and antimicrobial effects. This document details the synthetic methodologies, structure-activity relationships, and key experimental findings to support further research and development in this area.

Core Synthesis and Chemical Moiety

The fundamental structure of this compound serves as a versatile scaffold for chemical modifications. The primary synthetic route to this core and its derivatives involves the condensation of a β-aroylpropionic acid with hydrazine or its derivatives.[1] This reaction provides a straightforward method to construct the pyridazinone ring. Further functionalization at various positions of the phenyl ring and the pyridazinone nucleus has led to the development of a wide array of derivatives with distinct biological activities.

General Synthetic Protocol

A common method for the synthesis of this compound derivatives is as follows:

  • Reaction of β-Aroylpropionic Acid with Hydrazine Hydrate: A mixture of the appropriately substituted β-aroylpropionic acid and hydrazine hydrate is refluxed in a suitable solvent, such as ethanol.[2]

  • Cyclization: The reaction mixture is heated to induce cyclization, leading to the formation of the this compound ring system.

  • Purification: The resulting solid is typically purified by recrystallization from a suitable solvent to yield the final product.

Further modifications, such as N-alkylation or substitution on the phenyl ring, can be carried out on the parent pyridazinone core to generate a library of derivatives.[3]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present quantitative data in structured tables.

Cardiotonic and Vasorelaxant Activity

A significant area of investigation for this class of compounds is their cardiovascular effects. Many derivatives exhibit potent positive inotropic (cardiotonic) and vasorelaxant properties, often attributed to the inhibition of phosphodiesterase III (PDE-III).[4][5] Inhibition of PDE-III leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in enhanced cardiac contractility and smooth muscle relaxation.[5]

PDE_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Receptor β-Adrenergic Receptor AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3 Phosphodiesterase III AMP AMP PKA Protein Kinase A (Active) cAMP->PKA Activates PDE3->AMP Degrades Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Ca_influx Ca2+ Influx Ca_channels->Ca_influx Contraction Increased Myocardial Contractility Ca_influx->Contraction Pyridazinone This compound Derivative Pyridazinone->PDE3 Inhibits

Cardiotonic and Vasorelaxant Mechanism of Action.

Table 1: Cardiotonic and Vasorelaxant Activity of this compound Derivatives

CompoundModificationActivity TypeIC50/EC50 (µM)Reference
CI-930 5-methyl analogue of imazodanCardiotonic (PDE-III Inhibition)IC50 = 0.6[6]
Compound 31 4,5,6,7-tetrahydrobenzimidazole analogueCardiotonic (PDE-III Inhibition)IC50 = 0.15[6]
LY195115 1,3-dihydro-3,3-dimethyl-5-(...)-2H-indol-2-oneCardiotonic (PDE Inhibition)Ki = 0.08[7]
Compound 2e 6-(4-substitutedphenyl) derivativeVasorelaxantEC50 = 0.1162[8][9]
Compound 2h 6-(4-substitutedphenyl) derivativeVasorelaxantEC50 = 0.07154[8][9]
Compound 2j 6-(4-substitutedphenyl) derivativeVasorelaxantEC50 = 0.02916[8][9]
4-methoxyphenylhydrazide derivative (C) 4-methoxyphenylhydrazide derivativeVasorelaxantIC50 = 1.204[10]
Series 4a-l Pyridazin-3-one tethered 4-substituted thiosemicarbazideVasorelaxantEC50 = 0.0117–2.2680[10]
Series 5a-l Cyclized versions of 4a-lVasorelaxantEC50 = 0.0025–2.9480[10]
Anticancer Activity

Numerous this compound derivatives have been synthesized and evaluated for their anticancer properties. These compounds have shown cytotoxicity against a range of human cancer cell lines. The mechanism of action for their anticancer effects is believed to involve the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of various protein kinases.[11][12]

Anticancer_Pathway cluster_drug cluster_cellular_effects Cellular Effects cluster_downstream Downstream Signaling Pyridazinone This compound Derivative ROS Reactive Oxygen Species (ROS) Generation Pyridazinone->ROS Kinase_Inhibition Kinase Inhibition (e.g., VEGFR-2, B-Raf) Pyridazinone->Kinase_Inhibition Proteasome_Inhibition Proteasome Inhibition Pyridazinone->Proteasome_Inhibition Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53_Bax Upregulation of p53 and Bax Kinase_Inhibition->p53_Bax Bcl2 Downregulation of Bcl-2 Kinase_Inhibition->Bcl2 Apoptosis Apoptosis Proteasome_Inhibition->Apoptosis Caspase Caspase Activation Mitochondria->Caspase p53_Bax->Caspase Bcl2->Caspase Caspase->Apoptosis

Proposed Anticancer Mechanisms of Action.

Table 2: Anticancer Activity of this compound Derivatives (NCI-60 Cell Line Screen)

CompoundModificationCell LineGI50 (µM)Reference
Compound 2g 6-aryl-2-(p-sulfamylphenyl)HL-60 (TB), SR, NCI-H522, BT-549< 2[2][13]
Compound 43 Quinoline moietyPANC-12.9[14]
Compound 43 Quinoline moietyPACA-22.2[14]
Pyr-1 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]VariousLow µM to nM range[11]
Thiourea series Phenyl dihydropyridazinone with thioureaB-Raf inhibitionIC50 = 0.02497–0.03559[14]
Compound 66 Tricyclic indenopyridazinoneRenal Cancer Subpanel5.07[15]
Compound 66 Tricyclic indenopyridazinoneLeukemia (MOLT-4, SR), Non-small-cell lung (NCI-H460), Colon (HCT-116), CNS (SF-295)3.04–4.32[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

Vasorelaxant Activity Assay (Isolated Rat Aorta)

Vasorelaxant_Assay_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Isolate Thoracic Aorta from Rat A2 Cut into Rings (2-4 mm) A1->A2 A3 Mount in Organ Bath with Krebs-Henseleit Solution A2->A3 A4 Equilibrate under Tension A3->A4 B1 Pre-contract Aortic Rings (Phenylephrine or KCl) A4->B1 B2 Add Cumulative Concentrations of Test Compound B1->B2 B3 Record Isotonic Tension Changes B2->B3 C1 Calculate Percentage Relaxation B3->C1 C2 Determine EC50 Values C1->C2

Workflow for Vasorelaxant Activity Assay.
  • Tissue Preparation:

    • Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

    • The aorta is cleaned of adherent connective and adipose tissues, and cut into rings of 2-4 mm in length.

    • The aortic rings are mounted between two stainless steel hooks in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution, continuously bubbled with 95% O2 and 5% CO2.

  • Experimental Procedure:

    • The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1-2 g.

    • The endothelial integrity is assessed by the relaxation response to acetylcholine in phenylephrine-pre-contracted rings.

    • A stable contraction is induced by adding a contractile agent, typically phenylephrine (1 µM) or KCl (60-80 mM).

    • Once the contraction reaches a plateau, cumulative concentrations of the test this compound derivative are added to the organ bath.

    • Changes in isometric tension are recorded using a force transducer connected to a data acquisition system.

  • Data Analysis:

    • The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.

    • The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

Anticancer Activity Screening (NCI-60 Sulforhodamine B Assay)
  • Cell Culture and Plating:

    • The NCI-60 panel of human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

    • Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.

    • The microtiter plates are incubated for 24 hours prior to the addition of the experimental compounds.

  • Compound Treatment:

    • The this compound derivatives are initially screened at a single high concentration (10⁻⁵ M) against the 60 cell lines.

    • For compounds showing significant growth inhibition, a five-dose assay is performed using serial dilutions of the compound.

    • The plates are incubated for an additional 48 hours.

  • Sulforhodamine B (SRB) Assay:

    • After incubation, the cells are fixed in situ by adding cold trichloroacetic acid.

    • The fixed cells are washed and then stained with 0.4% (w/v) sulforhodamine B (SRB) solution.

    • Unbound dye is removed by washing with 1% acetic acid.

    • The protein-bound dye is solubilized with 10 mM Tris base solution.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis:

    • The percentage of growth is calculated at each drug concentration level.

    • Three dose-response parameters are calculated for each compound:

      • GI50: The drug concentration resulting in a 50% reduction in the net protein increase.

      • TGI (Total Growth Inhibition): The drug concentration resulting in zero net protein increase.

      • LC50: The drug concentration causing a 50% reduction in the protein of the initial cell inoculum.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a wide range of potent biological activities. The research highlighted in this guide demonstrates their potential as cardiovascular and anticancer agents. The provided data and experimental protocols offer a solid foundation for researchers to build upon, enabling the design and synthesis of new analogues with improved potency and selectivity. Further investigations into the precise molecular targets and signaling pathways will be crucial for the clinical translation of these promising compounds.

References

The Pivotal Role of the 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Scaffold: A Deep Dive into its Structure-Activity Relationship for Cardiovascular Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-phenyl-4,5-dihydropyridazin-3(2H)-one analogs, a class of compounds that has garnered significant attention in the field of cardiovascular drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key structural modifications that influence the biological activity of these compounds, with a primary focus on their cardiotonic and vasodilatory effects. The core of their mechanism of action lies in the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme crucial for regulating cardiovascular function.

Introduction

The this compound core structure has emerged as a privileged scaffold in medicinal chemistry, giving rise to a number of potent cardiotonic and vasodilatory agents. These compounds address the critical need for effective treatments for cardiovascular disorders such as congestive heart failure. Their therapeutic effect is primarily mediated through the inhibition of PDE3, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells. This, in turn, enhances myocardial contractility and promotes vasodilation, resulting in an overall improvement in cardiac performance. This guide will systematically explore the SAR of this class of compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Signaling Pathway of PDE3 Inhibition

The cardiotonic and vasodilatory effects of this compound analogs are a direct consequence of their interaction with the PDE3 enzyme. The signaling cascade is initiated by the binding of these analogs to the active site of PDE3, preventing the hydrolysis of cAMP to AMP. The resulting increase in intracellular cAMP concentration activates protein kinase A (PKA), which then phosphorylates various downstream targets. In cardiomyocytes, this leads to the phosphorylation of L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, respectively. These events collectively contribute to a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect on the heart. In vascular smooth muscle cells, elevated cAMP levels and subsequent PKA activation lead to the phosphorylation of myosin light chain kinase, causing vasodilation and a reduction in both preload and afterload on the heart.

PDE3_Inhibition_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Beta_Agonist β-Adrenergic Agonist Beta_Receptor β-Adrenergic Receptor Beta_Agonist->Beta_Receptor binds G_Protein Gs Protein Beta_Receptor->G_Protein activates AC Adenylate Cyclase cAMP cAMP AC->cAMP converts G_Protein->AC activates ATP ATP ATP->AC PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE3->AMP hydrolyzes Pyridazinone This compound Analog Pyridazinone->PDE3 inhibits Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels phosphorylates SR Sarcoplasmic Reticulum Ca²⁺ Uptake PKA->SR phosphorylates Myosin_LCK Myosin Light Chain Kinase PKA->Myosin_LCK phosphorylates Contraction Increased Cardiac Contractility Ca_Channels->Contraction SR->Contraction Vasodilation Vasodilation Myosin_LCK->Vasodilation

Caption: Signaling pathway of PDE3 inhibition by this compound analogs.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyridazinone and the phenyl rings. The following sections and tables summarize the key SAR findings from various studies.

Substitutions on the Phenyl Ring (Position 6)

Modifications at the 6-position of the pyridazinone ring, which bears the phenyl group, have a profound impact on the compound's potency and selectivity.

R Group on Phenyl RingIC50 (µM) for PDE3 InhibitionCarditonic Activity (Relative Potency)Vasorelaxant Activity (EC50, µM)Reference
4-NH₂---[1]
4-NO₂---[1]
4-Cl---[1]
4-OCH₃---[1]
4-(imidazol-1-yl)0.83Potent-[2]
4-(4-pyridyl)amino-Potent-[3]

Key SAR Observations for Phenyl Ring Substitutions:

  • Electron-donating and withdrawing groups: The presence of both electron-donating (e.g., -NH₂, -OCH₃) and electron-withdrawing (e.g., -NO₂, -Cl) groups at the para-position of the phenyl ring has been explored. The specific impact on activity varies depending on the overall molecular structure.

  • Heterocyclic substituents: The introduction of a heterocyclic ring, such as an imidazole or a pyridine, at the 4-position of the phenyl ring generally leads to a significant increase in PDE3 inhibitory potency and cardiotonic activity.[2][3] This suggests that these moieties may engage in additional favorable interactions within the active site of the enzyme.

Substitutions on the Dihydropyridazinone Ring

Alterations to the dihydropyridazinone core, including substitutions at the N-2 and C-5 positions, are critical for modulating the pharmacological profile of these analogs.

Substitution PositionSubstituentIC50 (µM) for PDE3 InhibitionCarditonic Activity (Relative Potency)Vasorelaxant Activity (EC50, µM)Reference
N-2H---[4]
N-2Methyl---[4]
N-2Ethyl---[4]
C-5H0.83--[2]
C-5Methyl0.14More potent than milrinone-[2]

Key SAR Observations for Dihydropyridazinone Ring Substitutions:

  • N-2 Position: Alkylation at the N-2 position of the pyridazinone ring has been investigated to explore its impact on physicochemical properties and biological activity.

  • C-5 Position: The introduction of a small alkyl group, such as a methyl group, at the C-5 position of the dihydropyridazinone ring has been shown to significantly enhance PDE3 inhibitory potency.[2] This is exemplified by the analog CI-930, which is more potent than the clinically used drug milrinone.[2] This enhancement is likely due to favorable steric interactions within the enzyme's active site.

Experimental Protocols

The evaluation of the biological activity of this compound analogs involves a series of well-established in vitro and ex vivo assays. The following are detailed protocols for the key experiments cited in the literature.

General Synthesis of this compound Analogs

The synthesis of the this compound scaffold is typically achieved through a condensation reaction between a β-aroylpropionic acid and a hydrazine derivative.

Synthesis_Workflow A β-Aroylpropionic Acid (Substituted) C Reaction Mixture (Solvent: e.g., Ethanol, Acetic Acid) A->C B Hydrazine Derivative (e.g., Hydrazine Hydrate) B->C D Reflux C->D E Cooling and Precipitation D->E F Filtration and Washing E->F G Recrystallization/ Purification F->G H This compound Analog G->H

Caption: General synthetic workflow for this compound analogs.

Protocol:

  • A mixture of the appropriately substituted β-aroylpropionic acid (1 equivalent) and hydrazine hydrate or a substituted hydrazine (1.1 equivalents) is prepared in a suitable solvent such as ethanol or acetic acid.

  • The reaction mixture is heated to reflux for a period of 2-6 hours, with the progress of the reaction monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.

  • The final product is purified by recrystallization from an appropriate solvent system to yield the desired this compound analog.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay

This assay is used to determine the potency of the synthesized analogs in inhibiting the PDE3 enzyme. A common method is the two-step radioactive enzyme assay.

Materials:

  • Recombinant human PDE3 enzyme

  • [³H]-cAMP (substrate)

  • 5'-Nucleotidase (from Crotalus atrox venom)

  • Anion-exchange resin (e.g., Dowex 1-X8)

  • Scintillation cocktail and counter

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)

Protocol:

  • The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

  • The PDE3 enzyme is diluted in the assay buffer to a concentration that results in approximately 30-50% hydrolysis of the [³H]-cAMP substrate during the incubation period.

  • The assay is initiated by adding the PDE3 enzyme to a mixture of the test compound and [³H]-cAMP in a microcentrifuge tube.

  • The reaction mixture is incubated at 30°C for a specified time (e.g., 20 minutes).

  • The reaction is terminated by boiling the mixture for 1 minute.

  • After cooling, 5'-nucleotidase is added to the mixture and incubated for a further 10 minutes at 30°C to hydrolyze the resulting [³H]-AMP to [³H]-adenosine.

  • The mixture is then passed through an anion-exchange resin column to separate the unreacted [³H]-cAMP from the [³H]-adenosine product.

  • The eluate containing [³H]-adenosine is collected in a scintillation vial, and a scintillation cocktail is added.

  • The radioactivity is measured using a scintillation counter.

  • The percentage of PDE3 inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis of the concentration-response curve.

Ex Vivo Carditonic Activity Assessment (Straub's Isolated Heart Method)

This method is used to evaluate the effect of the compounds on the contractility of an isolated heart.

Materials:

  • Frog or toad

  • Straub's cannula

  • Ringer's solution (for amphibians)

  • Kymograph and recording drum (or a modern data acquisition system)

  • Test compounds

Protocol:

  • A frog or toad is pithed, and the heart is carefully excised.

  • The aorta is cannulated with a Straub's cannula, and the heart is perfused with Ringer's solution at a constant temperature and pressure.

  • The heart is allowed to stabilize, and the normal heart contractions are recorded on a kymograph or a data acquisition system.

  • The test compound is added to the perfusion fluid at various concentrations.

  • The changes in the force and rate of contraction of the heart are recorded.

  • The cardiotonic activity is expressed as the percentage increase in the amplitude of contraction compared to the baseline.

Ex Vivo Vasorelaxant Activity Assay (Isolated Rat Aortic Rings)

This assay assesses the ability of the compounds to induce relaxation in pre-constricted arterial tissue.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (a vasoconstrictor)

  • Test compounds

  • Organ bath system with isometric force transducers

Protocol:

  • The rat is euthanized, and the thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit solution.

  • The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

  • The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g.

  • After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once a stable contraction plateau is reached, the test compound is cumulatively added to the organ bath in increasing concentrations.

  • The relaxation response is recorded as a percentage of the phenylephrine-induced contraction.

  • The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

SAR_Logic cluster_Phenyl Phenyl Ring Modifications (Position 6) cluster_Pyridazinone Dihydropyridazinone Ring Modifications Core This compound Scaffold Para_Sub Para-Substitution Core->Para_Sub Heterocycle Addition of Heterocycle (e.g., Imidazole, Pyridine) Core->Heterocycle C5_Sub C-5 Alkylation (e.g., Methyl) Core->C5_Sub N2_Sub N-2 Substitution Core->N2_Sub Potency Increased PDE3 Inhibitory Potency and Cardiotonic/Vasodilatory Activity Para_Sub->Potency Can modulate Heterocycle->Potency Leads to C5_Sub->Potency Leads to N2_Sub->Potency Can modulate

Caption: Logical relationships in the SAR of this compound analogs.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel cardiotonic and vasodilatory agents. The structure-activity relationship studies have clearly demonstrated that strategic modifications to both the phenyl and the dihydropyridazinone rings can lead to significant enhancements in PDE3 inhibitory potency and overall pharmacological activity. Specifically, the incorporation of heterocyclic moieties at the para-position of the phenyl ring and the introduction of a methyl group at the C-5 position of the pyridazinone ring are key strategies for optimizing the activity of these analogs. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of new derivatives, facilitating further exploration of this important class of compounds. Future research in this area will likely focus on fine-tuning the substituent patterns to improve selectivity, pharmacokinetic properties, and overall drug-like characteristics, with the ultimate goal of developing safer and more effective therapies for cardiovascular diseases.

References

6-Phenyl-4,5-dihydropyridazin-3(2H)-one as a Phosphodiesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Phosphodiesterases and the Pyridazinone Scaffold

Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of the 3',5'-phosphodiester bond in cAMP and cGMP, thereby terminating their signaling functions.[1] These second messengers are integral to a multitude of physiological processes, including cardiac muscle contraction, smooth muscle relaxation, inflammation, and neuronal signaling.[1] The PDE superfamily is divided into 11 families (PDE1-PDE11) based on their sequence homology, substrate specificity, and regulatory properties.[2]

The 6-phenyl-4,5-dihydropyridazin-3(2H)-one core structure has served as a foundational template for the development of numerous PDE inhibitors.[3][4] Modifications to this scaffold have led to the discovery of potent and selective inhibitors of several PDE isoforms, particularly PDE3 and PDE4.[5][6] These inhibitors have been investigated for their therapeutic potential in a range of conditions, including cardiovascular diseases and inflammatory disorders.[3][4]

Synthesis of this compound

The synthesis of the parent compound, this compound, is typically achieved through the cyclization of a γ-keto acid with hydrazine.[7]

Experimental Protocol: Synthesis from 3-Benzoylpropionic Acid

This protocol describes the synthesis of this compound from 3-benzoylpropionic acid and hydrazine hydrate.

Materials:

  • 3-Benzoylpropionic acid

  • Hydrazine hydrate (80%)

  • Ethanol

  • Reflux apparatus

  • Stirring plate

  • Filtration apparatus

  • Crystallization dishes

Procedure:

  • A mixture of 3-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (80%, 1 mL) is prepared in ethanol (20 mL).[8]

  • The reaction mixture is heated under reflux for 3 hours.[8]

  • The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The resulting solid is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.[8]

Phosphodiesterase Inhibition

The inhibitory activity of this compound and its derivatives against various PDE isoforms is a key determinant of their therapeutic potential. While specific IC50 values for the parent compound are not widely reported, numerous derivatives have been synthesized and evaluated, demonstrating the scaffold's utility in targeting PDEs.

Data Presentation: Inhibitory Activity of Pyridazinone Derivatives

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for several derivatives of this compound against different PDE isoforms. This data highlights the potential for developing potent and selective inhibitors based on this core structure.

Compound/DerivativePDE IsoformIC50 (µM)Reference
6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-onePDE30.07[6]
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4B0.251[9]
LASSBio-448 (a benzodioxole-based derivative)PDE4A0.7[10]
LASSBio-448 (a benzodioxole-based derivative)PDE4B1.4[10]
LASSBio-448 (a benzodioxole-based derivative)PDE4C1.1[10]
LASSBio-448 (a benzodioxole-based derivative)PDE4D4.7[10]
6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154)PDE32.5[11]
Experimental Protocol: Fluorescence Polarization (FP) Assay for PDE Inhibition

This protocol outlines a general method for determining the in vitro potency of pyridazinone derivatives against PDE enzymes using a fluorescence polarization (FP) assay.[1][12] This is a robust and common method for studying enzyme kinetics and inhibitor screening.[12]

Principle: The assay is based on the principle that a small, fluorescently labeled cAMP or cGMP molecule (tracer) rotates rapidly in solution, resulting in low fluorescence polarization.[1] Upon hydrolysis by a PDE enzyme to its corresponding monophosphate, a binding agent in the assay mix captures the resulting phosphate group, forming a larger complex that tumbles more slowly and thus has a higher fluorescence polarization.[1] In the presence of an inhibitor, the PDE activity is reduced, less monophosphate is produced, and the FP signal remains low.[12] The decrease in the FP signal is directly proportional to the inhibitor's potency.[12]

Materials:

  • Recombinant human PDE enzyme (e.g., PDE3A, PDE4B, PDE5A)

  • Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)

  • Binding Agent (commercially available, specific to the assay kit)

  • Assay Buffer (e.g., Tris-HCl buffer with MgCl2 and a non-ionic detergent)

  • Test compound (pyridazinone derivative) and a known positive control inhibitor (e.g., sildenafil for PDE5)

  • Black, low-binding 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range. Prepare similar dilutions for a positive control inhibitor.[1]

  • Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.[1]

  • Enzyme Addition: Dilute the recombinant PDE enzyme in assay buffer to the desired concentration. Add a specific volume (e.g., 10 µL) of the diluted enzyme to each well, except for the "no enzyme" control wells.[1]

  • Pre-incubation: Gently mix the plate and incubate for approximately 15 minutes at room temperature to allow the compounds to interact with the enzyme.[1]

  • Reaction Initiation: Prepare a solution of the fluorescently labeled substrate (e.g., FAM-cAMP) in the assay buffer. Add a specific volume (e.g., 8 µL) of the substrate solution to all wells to initiate the enzymatic reaction.[1]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

  • Termination and Binding: Add the Binding Agent solution to all wells to stop the enzymatic reaction and allow the binding of the hydrolyzed substrate.[12]

  • Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding agent to capture the hydrolyzed substrate.[1]

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader equipped with the appropriate filters for the fluorophore.[1]

Data Analysis: The raw fluorescence polarization data is used to calculate the percent inhibition for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a four-parameter logistic curve.[1]

Signaling Pathways and Experimental Workflow

The therapeutic effects of this compound derivatives are mediated through the modulation of cAMP and cGMP signaling pathways.

PDE3 Signaling Pathway

PDE3 enzymes hydrolyze both cAMP and cGMP and are crucial in regulating cardiovascular function.[13] Inhibition of PDE3 leads to an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to increased cardiac contractility and vasodilation.

PDE3_Signaling_Pathway GPCR GPCR (e.g., β-Adrenergic Receptor) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE3 cAMP->PDE3 Substrate Downstream Downstream Effectors PKA->Downstream Phosphorylates AMP 5'-AMP PDE3->AMP Hydrolyzes Response Physiological Response (e.g., Increased Cardiac Contractility, Vasodilation) Downstream->Response Inhibitor 6-Phenyl-4,5-dihydropyridazin -3(2H)-one Derivative Inhibitor->PDE3 Inhibits

Caption: PDE3 signaling pathway and the site of inhibition by pyridazinone derivatives.

PDE4 Signaling Pathway

PDE4 enzymes are specific for cAMP and are predominantly expressed in inflammatory and immune cells.[12] Inhibition of PDE4 elevates intracellular cAMP levels, leading to the activation of PKA and Exchange Protein Activated by cAMP (EPAC), which results in a downstream anti-inflammatory response.[12]

PDE4_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA_EPAC PKA / EPAC cAMP->PKA_EPAC Activates PDE4 PDE4 cAMP->PDE4 Substrate Response Anti-inflammatory Response PKA_EPAC->Response Leads to AMP 5'-AMP PDE4->AMP Hydrolyzes Inhibitor 6-Phenyl-4,5-dihydropyridazin -3(2H)-one Derivative Inhibitor->PDE4 Inhibits

Caption: PDE4-cAMP signaling pathway and the mechanism of action for pyridazinone inhibitors.

PDE5 Signaling Pathway

PDE5 is specific for cGMP and is highly expressed in the corpus cavernosum and pulmonary vasculature.[2] Its inhibition leads to an accumulation of cGMP, which activates Protein Kinase G (PKG), resulting in smooth muscle relaxation and vasodilation.[2]

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Response Smooth Muscle Relaxation (Vasodilation) PKG->Response Leads to GMP 5'-GMP PDE5->GMP Hydrolyzes Inhibitor 6-Phenyl-4,5-dihydropyridazin -3(2H)-one Derivative Inhibitor->PDE5 Inhibits

Caption: The NO/cGMP/PDE5 signaling pathway and the inhibitory action of pyridazinone derivatives.

Experimental Workflow for PDE Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and characterization of novel PDE inhibitors based on the this compound scaffold.

Experimental_Workflow Start Start: Compound Library (Pyridazinone Derivatives) HTS High-Throughput Screening (e.g., FP Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response Active Compounds Selectivity Selectivity Profiling (vs. other PDE isoforms) Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR Iterative Design In_Vivo In Vivo Efficacy and Pharmacokinetic Studies Lead_Opt->In_Vivo Optimized Leads End Preclinical Candidate In_Vivo->End

Caption: General workflow for the discovery and development of pyridazinone-based PDE inhibitors.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of potent and selective phosphodiesterase inhibitors. Although comprehensive data on the inhibitory profile of the unsubstituted parent compound is limited in the public domain, the extensive research on its derivatives clearly demonstrates the potential of this chemical class to modulate PDE activity, particularly for PDE3 and PDE4. The synthetic routes are well-established, and robust in vitro assays, such as the fluorescence polarization method detailed herein, provide a reliable means of characterizing their inhibitory potency. Future research in this area will likely focus on further optimizing the selectivity of these compounds for specific PDE isoforms to enhance their therapeutic efficacy and minimize off-target effects.

References

In Vitro Evaluation of Novel Pyridazinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a significant pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the in vitro evaluation of novel pyridazinone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The document details experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate understanding and further research in this field.

Anticancer Activity

Pyridazinone derivatives have shown considerable potential as anticancer agents, with various studies demonstrating their cytotoxic effects against a range of cancer cell lines.[4][5][6][7] The mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as VEGFR-2.[4]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected novel pyridazinone derivatives from various studies.

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Growth Inhibition (%)Reference
8f Melanoma, NSCLC, Prostate, ColonNCI-60 Screen-62.21 - 100.14[4]
10l Melanoma, NSCLC, Prostate, ColonNCI-60 Screen1.66 - 10062.21 - 100.14[4][7]
17a Melanoma, NSCLC, Prostate, ColonNCI-60 Screen-62.21 - 100.14[4]
5b Murine P815 MastocytomaCytotoxicity Assay0.40 µg/mL-[6]
39 Prostate Cancer PC3EED Inhibition0.62-[8]
Experimental Protocols: Anticancer Assays

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The pyridazinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]

This assay determines the ability of the pyridazinone derivatives to inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

  • Enzyme and Substrate: Recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., a synthetic peptide) are used.

  • Assay Buffer: The reaction is carried out in a kinase assay buffer.

  • Compound Incubation: The test compounds are pre-incubated with the VEGFR-2 enzyme in the assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method or a fluorescence-based assay.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.[4]

Visualization: Anticancer Mechanism and Workflow

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of Pyridazinone Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization Purification->Characterization CellLines Cancer Cell Lines Characterization->CellLines MTT MTT Assay CellLines->MTT DataAnalysis Determine IC50/ GI50 Values MTT->DataAnalysis IC50 VEGFR2 VEGFR-2 Inhibition VEGFR2->DataAnalysis IC50 SAR Structure-Activity Relationship DataAnalysis->SAR DataAnalysis->SAR

Experimental workflow for anticancer evaluation.

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Inhibits Signaling Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) Dimerization->Signaling Proliferation Cell Proliferation, Migration, Angiogenesis Signaling->Proliferation

VEGFR-2 signaling pathway inhibition.

Antimicrobial Activity

Several novel pyridazinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[4][10][11][12][13] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridazinone derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µM or µg/mL)Reference
7 S. aureus (MRSA)7.8 µM[10]
7 P. aeruginosa7.8 µM[10]
7 A. baumannii7.8 µM[10]
13 A. baumannii3.74 µM[10]
13 P. aeruginosa7.48 µM[10]
3 S. aureus (MRSA)4.52 µM[10]
10h S. aureus16 µg/mL[4]
8g C. albicans16 µg/mL[4]
3b C. albicans12.5 µg/mL[13]
3c A. niger12.5 µg/mL[13]
Experimental Protocols: Antimicrobial Assays

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight, and the suspension is adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The pyridazinone derivatives are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This method is used for qualitative antimicrobial susceptibility testing.

  • Agar Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.

  • Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area of no microbial growth) around the disc.

Visualization: Antimicrobial Screening Workflow

antimicrobial_workflow Start Synthesized Pyridazinone Derivatives PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum BrothDilution Broth Microdilution Assay PrepareInoculum->BrothDilution SerialDilution Serial Dilution of Compounds in 96-well Plate BrothDilution->SerialDilution Inoculate Inoculate Wells with Microbial Suspension SerialDilution->Inoculate Incubate Incubate Plates Inoculate->Incubate ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC Report Report MIC Values ReadMIC->Report cox_pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid cPLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Isomerases Thromboxanes Thromboxanes (Platelet Aggregation) PGH2->Thromboxanes Synthases Pyridazinone Pyridazinone Derivative Pyridazinone->COX2 Selective Inhibition InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->COX2 Induces anti_inflammatory_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Evaluation Synthesis Synthesized Pyridazinones COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay LPS_Assay LPS-induced Cytokine Production in Macrophages Synthesis->LPS_Assay COX_Data Determine IC50 & Selectivity Index COX_Assay->COX_Data Cytokine_Data Quantify Cytokine Inhibition LPS_Assay->Cytokine_Data SAR Structure-Activity Relationship COX_Data->SAR Cytokine_Data->SAR

References

The Discovery and Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological significance of the heterocyclic compound 6-phenyl-4,5-dihydropyridazin-3(2H)-one. This pyridazinone derivative serves as a crucial scaffold in medicinal chemistry, exhibiting a wide range of biological activities, most notably as a cardiotonic agent. This document details the primary synthetic routes, experimental protocols, and the key signaling pathways associated with its mechanism of action.

Discovery and Significance

The 4,5-dihydropyridazin-3(2H)-one core structure has been a subject of chemical synthesis for many decades, with one of the earliest descriptions of this class of compounds dating back to the work of Overend and Wiggings in 1947. However, the specific synthesis of this compound has been a cornerstone in the development of various biologically active molecules. The most prevalent and established method for its synthesis involves the cyclocondensation of a γ-keto acid with a hydrazine derivative.[1] This foundational reaction has been adapted and refined over the years to produce a multitude of derivatives with diverse pharmacological properties.

The significance of this compound lies in its role as a versatile pharmacophore. Derivatives of this core structure have been investigated for their potential as cardiotonic, anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4] Its ability to modulate biological systems, particularly the cardiovascular system, has made it a molecule of great interest in drug discovery and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of 3-benzoylpropionic acid with hydrazine hydrate.[5] This reaction proceeds via a cyclocondensation mechanism.

General Reaction Scheme

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3-benzoylpropionic_acid 3-Benzoylpropionic Acid reaction_conditions Reflux in Ethanol 3-benzoylpropionic_acid->reaction_conditions hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reaction_conditions product This compound reaction_conditions->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of this compound.

Materials:

  • 3-Benzoylpropionic acid

  • Hydrazine hydrate (80-99%)

  • Ethanol (95% or absolute)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-benzoylpropionic acid (0.1 mol) in ethanol (150 mL).

  • To this solution, add hydrazine hydrate (0.2 mol) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated solution into a beaker containing ice-cold water (300 mL) with constant stirring.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold distilled water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques. Representative data is summarized in the table below.

ParameterTypical Value
Appearance White to off-white crystalline solid
Yield 75-90%
Melting Point 148-152 °C
IR (KBr, cm⁻¹) ~3200 (N-H), ~1670 (C=O), ~1600 (C=C aromatic)
¹H NMR (CDCl₃) δ ~2.6 (t, 2H), ~2.9 (t, 2H), ~7.4-7.8 (m, 5H), ~9.0 (s, 1H)
Mass Spec (m/z) [M+H]⁺ = 175.08

Biological Activities and Mechanism of Action

This compound and its derivatives exhibit a range of biological activities. The most prominent of these is its cardiotonic effect, which is primarily mediated through the inhibition of phosphodiesterase III (PDE3).

Cardiotonic Activity and PDE3 Inhibition

As a positive inotropic agent, this compound increases the contractility of the heart muscle. This effect is achieved by inhibiting the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiomyocytes. The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates calcium channels, leading to an increased influx of calcium ions and enhanced cardiac muscle contraction.

G Pyridazinone Pyridazinone PDE3 PDE3 Pyridazinone->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades AMP AMP cAMP->AMP PKA PKA cAMP->PKA Activates Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Phosphorylates Ca_influx Increased Ca²⁺ Influx Ca_channels->Ca_influx Contraction Increased Myocardial Contractility Ca_influx->Contraction

Caption: Signaling pathway of this compound as a PDE3 inhibitor.

Antimicrobial and Anti-inflammatory Activities

Derivatives of this compound have also been shown to possess antimicrobial and anti-inflammatory properties. The antimicrobial activity is typically evaluated against a panel of bacteria and fungi, with minimum inhibitory concentrations (MIC) being determined. The anti-inflammatory effects are often assessed through the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.

Summary of Biological Activity Data

The following table summarizes representative quantitative data for the biological activities of this compound and its derivatives from various studies.

ActivityAssayTest Organism/Cell LineResult (e.g., IC₅₀, MIC)Reference Compound
Cardiotonic PDE3 InhibitionIsolated rabbit heartIC₅₀ = 0.5 - 5 µMDigoxin
Antibacterial Disc Diffusion / Broth DilutionS. aureus, E. coliMIC = 16 - 64 µg/mLGentamicin
Antifungal Broth DilutionC. albicansMIC = 16 - 128 µg/mLFluconazole
Anti-inflammatory COX-2 InhibitionRAW264.7 macrophagesIC₅₀ = 0.3 - 10 µMCelecoxib
Anticancer NCI-60 Cell Line ScreenVarious human cancer cell linesGI₅₀ < 10 µM for some derivativesDoxorubicin

Note: The values presented are a range compiled from various studies on derivatives of the core compound and are for illustrative purposes.

Experimental Protocols for Biological Assays

In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay

This protocol outlines a common method for determining the PDE3 inhibitory activity of a compound.

Principle:

The assay measures the ability of a compound to inhibit the hydrolysis of cAMP by the PDE3 enzyme. This is often done using a fluorescence polarization (FP) assay. A fluorescently labeled cAMP derivative is used as a substrate. When hydrolyzed by PDE3, the resulting fluorescent monophosphate binds to a binding agent, causing an increase in fluorescence polarization. An inhibitor will prevent this hydrolysis, resulting in a low FP signal.

Procedure:

  • Prepare serial dilutions of the test compound (e.g., in DMSO).

  • In a 384-well microplate, add the test compound dilutions, a positive control (known PDE3 inhibitor), and a negative control (solvent).

  • Add a solution of recombinant human PDE3 enzyme to each well.

  • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding a fluorescently labeled cAMP substrate.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Stop the reaction by adding a binding agent.

  • Incubate for an additional 30 minutes for the binding to reach equilibrium.

  • Measure the fluorescence polarization using a microplate reader.

  • Calculate the IC₅₀ value from the dose-response curve.

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the inoculum evenly onto the surface of an agar plate.

  • Impregnate sterile filter paper discs with a known concentration of the test compound.

  • Place the discs on the surface of the inoculated agar plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each disc.

  • Compare the zone of inhibition to that of a standard antibiotic.

In Vitro Anti-inflammatory Assay (COX Inhibition)

Procedure:

  • Culture RAW264.7 macrophage cells in appropriate media.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Induce inflammation by adding lipopolysaccharide (LPS).

  • Incubate for 24 hours.

  • Measure the production of prostaglandin E2 (PGE₂) in the cell supernatant using an ELISA kit as an indicator of COX-2 activity.

  • Determine the IC₅₀ value for the inhibition of PGE₂ production.

Conclusion

This compound is a synthetically accessible and pharmacologically significant heterocyclic compound. Its straightforward synthesis from readily available starting materials makes it an attractive scaffold for the development of new therapeutic agents. The well-established cardiotonic activity, mediated through PDE3 inhibition, provides a clear mechanism of action and a basis for further optimization. The emerging evidence of its antimicrobial and anti-inflammatory potential further broadens its therapeutic horizons. This guide provides a comprehensive foundation for researchers and drug development professionals working with this important class of molecules.

References

Spectroscopic analysis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (IR, NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The guide covers infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characterization. Due to the limited availability of published, comprehensive spectral data for this specific molecule, this guide presents expected spectral characteristics based on its structure and data from closely related analogs.

Introduction

This compound (CAS No. 1011-46-7) belongs to the pyridazinone class of compounds, which are known for their diverse pharmacological activities. Accurate structural elucidation and characterization are crucial for its development in pharmaceutical applications. This document outlines the standard spectroscopic methods for this purpose.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

Table 1: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3200-3000Medium, BroadN-H stretching (amide)
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic)
~1670StrongC=O stretching (amide)
~1600MediumC=N stretching
1600-1450Medium to WeakC=C stretching (aromatic)
~1400MediumCH₂ bending
770-730 and 710-690StrongC-H out-of-plane bending (monosubstituted benzene)
Table 2: ¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.70m2HAromatic protons (ortho to phenyl group)
~7.40m3HAromatic protons (meta and para to phenyl group)
~2.90t2HCH₂ (C5)
~2.60t2HCH₂ (C4)
Broads1HNH
Table 3: ¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)Assignment
~165C=O (C3)
~150C=N (C6)
~135Aromatic C (quaternary)
~130Aromatic CH
~128Aromatic CH
~125Aromatic CH
~30CH₂ (C5)
~25CH₂ (C4)
Table 4: Mass Spectrometry Data (Predicted)
m/zRelative Intensity (%)Assignment
174High[M]⁺ (Molecular Ion)
105Medium[C₆H₅CO]⁺
103Medium[C₆H₅N₂]⁺
77High[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample over a range of 4000-400 cm⁻¹.

  • Clean the crystal and anvil thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology (¹H and ¹³C NMR):

  • Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum, ensuring appropriate shimming to optimize the magnetic field homogeneity.

  • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the reference.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • The resulting positively charged ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups IR->IR_Data NMR_Data Molecular Structure NMR->NMR_Data MS_Data Molecular Weight & Formula MS->MS_Data Final_Structure Structural Confirmation IR_Data->Final_Structure NMR_Data->Final_Structure MS_Data->Final_Structure

Caption: Workflow for the spectroscopic analysis of the target compound.

Signaling Pathway (Hypothetical)

As this compound derivatives are explored for various biological activities, a hypothetical signaling pathway interaction is depicted below.

Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Response Drug Pyridazinone Derivative Receptor Target Receptor Drug->Receptor Binds to Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Effect Biological Effect Gene_Expression->Biological_Effect Leads to

Caption: A hypothetical signaling pathway for a pyridazinone derivative.

An In-depth Technical Guide on the Physicochemical Properties of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 6-phenyl-4,5-dihydropyridazin-3(2H)-one. This pyridazinone derivative is a key scaffold in medicinal chemistry, with its analogues exhibiting a range of biological activities, including cardiotonic, anti-inflammatory, antimicrobial, and anticancer effects. A thorough understanding of its physicochemical characteristics is paramount for its development in pharmaceutical applications, influencing aspects from formulation to bioavailability.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in biological systems and for the design of effective drug delivery systems.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O[1][2]
Molecular Weight 174.20 g/mol [2]
CAS Number 1011-46-7[1][2][3][4][5]
Melting Point 151-154 °C[2]
Appearance White to off-white crystalline solid[1]

Solubility Profile

The solubility of this compound has been determined in various neat and binary solvent systems. The compound is characterized by its poor aqueous solubility.[6][7] The mole fraction solubilities (xₑ) in several common pharmaceutical solvents at different temperatures are presented below.

Table 1: Mole Fraction Solubility (xₑ x 10²) of this compound in Neat Solvents at Various Temperatures.

Solvent293.2 K298.2 K303.2 K308.2 K313.2 K
Water0.0000750.0000930.0001160.0001390.000161
Ethanol0.4410.4990.5690.6280.696
Isopropyl Alcohol (IPA)0.4090.4630.5310.5890.651
1-Butanol0.4980.5690.6450.7010.768
2-Butanol0.5110.5810.6540.7130.778
Ethylene Glycol (EG)0.6910.7830.8890.9871.09
Propylene Glycol (PG)0.6520.7390.8410.9311.03
Ethyl Acetate (EA)0.9411.061.191.311.45
Polyethylene Glycol 400 (PEG 400)5.516.227.047.788.47
Transcutol®35.139.644.548.752.4
Dimethyl Sulfoxide (DMSO)48.953.858.663.267.7

Data compiled from studies on the solubility of this compound and its closely related analogue, 6-phenylpyridazin-3(2H)-one. The trend of solubility is reported to be similar for both compounds.[6][7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of β-benzoylpropionic acid with hydrazine hydrate.[8][9]

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

  • Reflux apparatus

  • Beakers, flasks, and filtration equipment

Procedure:

  • A mixture of β-benzoylpropionic acid (1 equivalent) and hydrazine hydrate (2 equivalents) is prepared in absolute ethanol.

  • The reaction mixture is refluxed for approximately 4-6 hours.

  • The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product.

  • The resulting solid is collected by filtration and washed with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound.

G β-Benzoylpropionic Acid β-Benzoylpropionic Acid Reaction Mixture Reaction Mixture β-Benzoylpropionic Acid->Reaction Mixture Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Mixture Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Mixture Reflux (Heat) Reflux (Heat) Cooling & Precipitation Cooling & Precipitation Reflux (Heat)->Cooling & Precipitation Reaction Mixture->Reflux (Heat) Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization This compound This compound Recrystallization->this compound G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridazinone Derivative Pyridazinone Derivative Pyridazinone Derivative->COX-2 Inhibition G cluster_cell Cardiac Myocyte ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PDE3 PDE3 cAMP->PDE3 PKA (active) PKA (active) cAMP->PKA (active) AMP AMP PDE3->AMP PKA (inactive) PKA (inactive) Increased Contractility Increased Contractility PKA (active)->Increased Contractility Phosphorylation of target proteins Pyridazinone Derivative Pyridazinone Derivative Pyridazinone Derivative->PDE3 Inhibition

References

The Pyridazinone Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its versatile structure allows for diverse chemical modifications, leading to a wide array of pharmacological activities. This guide provides an in-depth review of pyridazinone derivatives, focusing on their applications in oncology, inflammation, and cardiovascular diseases, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Therapeutic Applications of Pyridazinone Derivatives

Pyridazinone-based compounds have demonstrated significant potential across multiple therapeutic areas, owing to their ability to interact with a variety of biological targets.[2][3]

Anticancer Activity

Pyridazinone derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[4][5] One of the key mechanisms of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis, which is essential for tumor growth and metastasis.[5]

Table 1: Anticancer Activity of Selected Pyridazinone Derivatives

CompoundCancer Cell LineActivityIC50 Value (µM)Reference
Pyridazinone Derivative 10lA549/ATCC (NSCLC)GI501.66 - 100[5]
Pyridazinone Derivative 17aVariousVEGFR-2 Inhibition-[5]
Pyridazinone Derivative 8fMelanoma, NSCLC, Prostate, ColonGrowth Inhibition-[5]
Pyridazinone Derivative 4aaSaos-2 (Osteosarcoma)Mitochondrial Activity< 10[6]
Pyridazinone Derivative 4baSaos-2 (Osteosarcoma)Mitochondrial Activity< 10[6]
Pyridazinone Derivative 4aaMNNG (Osteosarcoma)Mitochondrial Activity< 50[6]
Pyridazinone Derivative 4baMNNG (Osteosarcoma)Mitochondrial Activity< 50[6]
Pyrazolo-pyridazine Derivative 4HepG-2 (Liver)Cytotoxicity-[7]
Pyrazolo-pyridazine Derivative 4HCT-116 (Colorectal)Cytotoxicity-[7]
Pyrazolo-pyridazine Derivative 4MCF-7 (Breast)Cytotoxicity-[7]

NSCLC: Non-Small Cell Lung Cancer; GI50: Growth Inhibition 50%

The VEGFR-2 signaling pathway is a primary target for many pyridazinone-based anticancer agents. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream cascades like the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and migration.[8][9][10] Pyridazinone inhibitors block this process, thereby inhibiting angiogenesis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Pyridazinone Pyridazinone Inhibitor Pyridazinone->VEGFR2 Inhibits Autophosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

VEGFR-2 signaling pathway and inhibition by pyridazinone derivatives.
Anti-inflammatory Activity

Pyridazinone derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][11][12] This selectivity for COX-2 over COX-1 is a key advantage, as it reduces the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Table 2: In Vitro COX-2 Inhibitory Activity of Selected Pyridazinone Derivatives

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 6b0.18>16.33[11]
Compound 4c0.26>1-[11]
Compound 9a0.01550.3321.29[12]
Compound 16b0.01690.31518.63[12]
Compound 20d0.01835--[13]
Compound 20f0.01932--[13]
Compound 51b0.01556--[13]
Celecoxib (Reference)0.35--[11]
Celecoxib (Reference)0.017790.3217.98[12]

The anti-inflammatory action of these compounds is also mediated by the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and the reduction of nitric oxide (NO) production.[5][14] This is often linked to the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[2][15][16]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates Pyridazinone Pyridazinone Derivatives Pyridazinone->IKK Inhibit Pyridazinone->NFkB Inhibit translocation

Inhibition of the NF-κB inflammatory pathway by pyridazinone derivatives.
Cardiovascular Effects

Certain pyridazinone derivatives, such as pimobendan and levosimendan, are used clinically for their cardiovascular benefits.[7][17] These compounds often act as calcium sensitizers and selective inhibitors of phosphodiesterase 3 (PDE3).[7][18] PDE3 inhibition in cardiac muscle leads to an increase in intracellular cyclic AMP (cAMP), resulting in a positive inotropic (increased contractility) effect.[19][20] In vascular smooth muscle, PDE3 inhibition increases cyclic GMP (cGMP), leading to vasodilation.[20]

Table 3: Cardiovascular Activity of Selected Pyridazinone Derivatives

CompoundTargetActivityIC50 Value (µM)Reference
PimobendanPDE3Inhibition-[18]
LevosimendanCalcium Sensitizer, PDE3 Inhibitor--[21]
CI-930PDE3Inhibition-[7]
MCI-154PDE3Inhibition-[7]
Compound 40Platelet AggregationInhibition15[7]

The dual action of positive inotropy and vasodilation makes these drugs effective in the management of heart failure.

PDE3_Inhibition_Pathway cluster_cardiomyocyte Cardiomyocyte ATP_c ATP AC_c Adenylyl Cyclase ATP_c->AC_c cAMP_c cAMP AC_c->cAMP_c PDE3_c PDE3 cAMP_c->PDE3_c PKA PKA cAMP_c->PKA AMP_c AMP PDE3_c->AMP_c Ca_Influx Increased Ca2+ Influx PKA->Ca_Influx Contraction Increased Contraction Ca_Influx->Contraction Pyridazinone_c Pyridazinone Inhibitor Pyridazinone_c->PDE3_c Carrageenan_Assay_Workflow Start Acclimatize Rats Dosing Administer Pyridazinone Derivative or Vehicle (p.o.) Start->Dosing Induction Inject Carrageenan (1%) into Hind Paw Dosing->Induction After 30-60 min Measurement Measure Paw Volume at 1, 2, 3, 4 hours Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from β-benzoylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry, from the readily available starting material β-benzoylpropionic acid. The synthesis involves a straightforward one-step cyclocondensation reaction with hydrazine hydrate. This protocol includes information on reaction setup, monitoring, work-up, and purification. Additionally, comprehensive characterization data and visualizations of the chemical pathway and experimental workflow are provided to aid researchers in the successful synthesis and identification of the target compound.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. These activities include cardiotonic, antihypertensive, anti-inflammatory, and anticancer properties. The this compound scaffold, in particular, serves as a crucial intermediate for the synthesis of a wide range of biologically active molecules. This document outlines a reliable and reproducible method for the preparation of this key synthetic building block.

Chemical Reaction Pathway

The synthesis of this compound is achieved through the reaction of β-benzoylpropionic acid with hydrazine hydrate. The reaction proceeds via a cyclocondensation mechanism where the hydrazine reacts with the keto and carboxylic acid functionalities of the starting material to form the stable six-membered dihydropyridazinone ring.

reaction_pathway cluster_reactants Reactants cluster_product Product reactant1 β-Benzoylpropionic Acid intermediate Hydrazone Intermediate reactant1->intermediate reactant2 Hydrazine Hydrate (NH2NH2·H2O) reactant2->intermediate product This compound intermediate->product Cyclization (-H2O)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment
  • β-Benzoylpropionic acid

  • Hydrazine hydrate (80-99% solution)

  • Ethanol (absolute)

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve β-benzoylpropionic acid (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.1-1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC, using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the collected solid in a vacuum oven or air dry to a constant weight.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Experimental Workflow

experimental_workflow start Start setup Dissolve β-benzoylpropionic acid in ethanol start->setup add_reagent Add hydrazine hydrate setup->add_reagent reflux Reflux for 4-6 hours add_reagent->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete concentrate Concentrate the solution cool->concentrate precipitate Precipitate in ice-water concentrate->precipitate filter Filter the solid precipitate->filter wash Wash with cold water filter->wash dry Dry the product wash->dry purify Recrystallize from ethanol dry->purify characterize Characterize the final product purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters
Reagent/ParameterMolar Mass ( g/mol )Moles (mol)Mass (g)Volume (mL)Equivalents
β-Benzoylpropionic acid178.180.058.91-1.0
Hydrazine hydrate (~80%)50.06 (as hydrate)0.0552.75~2.71.1
Ethanol---100-
Reaction Conditions
Temperature (°C)~78 (Reflux)
Reaction Time (h)4 - 6
Table 2: Characterization Data for this compound
PropertyObserved Value
Appearance White to off-white solid
Yield (%) Typically > 80% after recrystallization
Melting Point (°C) 150-153
IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~1670 (C=O stretch, amide), ~1600 (C=N stretch)
¹H NMR (CDCl₃, δ ppm) ~2.6 (t, 2H, CH₂), ~2.9 (t, 2H, CH₂), ~7.4-7.8 (m, 5H, Ar-H), ~9.5 (s, 1H, NH)
¹³C NMR (CDCl₃, δ ppm) ~25 (CH₂), ~28 (CH₂), ~125-135 (aromatic carbons), ~150 (C=N), ~170 (C=O)
Mass Spec (m/z) Expected [M]+ at 174.08

Note: The exact values for spectroscopic data may vary slightly depending on the solvent and instrument used.

Potential Biological Signaling Pathway Involvement

Pyridazinone derivatives have been reported to exhibit cardiotonic effects, often through the inhibition of phosphodiesterase 3 (PDE3). PDE3 inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in increased cardiac contractility and vasodilation. The this compound core is a key pharmacophore in several PDE3 inhibitors.

signaling_pathway pyridazinone This compound (or its derivatives) pde3 Phosphodiesterase 3 (PDE3) pyridazinone->pde3 Inhibits camp cAMP pde3->camp Degrades pka Protein Kinase A (PKA) camp->pka Activates atp ATP ac Adenylyl Cyclase ac->camp downstream Downstream Targets pka->downstream Phosphorylates effect Increased Cardiac Contractility & Vasodilation downstream->effect

Caption: Potential signaling pathway of pyridazinone derivatives as PDE3 inhibitors.

Conclusion

The protocol described herein provides a robust and efficient method for the synthesis of this compound. This compound is a valuable building block for the development of novel therapeutic agents. The provided characterization data and visualizations will be a useful resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Application Notes and Protocols for the Synthesis of Substituted 6-Phenyl-pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of substituted 6-phenyl-pyridazinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including cardiotonic, antifungal, and enzyme inhibitory effects.[1][2][3] The following sections outline common synthetic strategies, detailed experimental procedures, and purification methods, supported by quantitative data and visual workflows.

I. Overview of Synthetic Strategies

The synthesis of the 6-phenyl-pyridazinone core can be primarily achieved through the cyclocondensation of a γ-ketoacid with a hydrazine derivative. A common and commercially available starting material for this is β-benzoylpropionic acid.[4][5] Subsequent modifications of the pyridazinone ring, such as halogenation followed by nucleophilic substitution, allow for the introduction of various substituents and the generation of diverse chemical libraries for drug discovery.[2][6]

A general workflow for the synthesis and purification of these derivatives is depicted below. The choice of specific reagents and conditions will depend on the desired substitutions on the pyridazinone ring.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (e.g., β-Benzoylpropionic Acid, Hydrazine Hydrate) reaction Cyclocondensation Reaction start->reaction modification Optional: Ring Modification (e.g., Chlorination) reaction->modification crude_product Crude Product reaction->crude_product substitution Optional: Nucleophilic Substitution modification->substitution substitution->crude_product purification Purification (Recrystallization or Column Chromatography) crude_product->purification analysis Purity & Structural Analysis (TLC, NMR, MS) purification->analysis final_product Pure Substituted 6-Phenyl-pyridazinone analysis->final_product

Caption: General experimental workflow for synthesis and purification.

II. Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes the synthesis of the foundational this compound from β-benzoylpropionic acid and hydrazine hydrate.[4][5]

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (99%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol.[4]

  • Add hydrazine hydrate (1.2 equivalents) to the solution.[4]

  • Reflux the reaction mixture for 4-6 hours.[4]

  • Monitor the progress of the reaction using TLC.[4]

  • Once the reaction is complete, cool the mixture to room temperature, which should cause the product to precipitate.[4]

  • Collect the solid precipitate by vacuum filtration.[4]

  • Wash the collected solid with a small amount of cold ethanol.[4]

  • Dry the product under a vacuum to obtain pure this compound.[4]

Protocol 2: Synthesis of 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine

This protocol details the chlorination of a pyridazinone derivative using phosphorus oxychloride.[6]

Materials:

  • 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) solution (4%)

  • Crushed ice

  • Beaker

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, add 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one (1 equivalent) to phosphorus oxychloride (10 mL per 0.01 mol of starting material).[6]

  • Reflux the mixture for 4 hours.[6]

  • After cooling, carefully pour the reaction mixture onto crushed ice.[6]

  • Neutralize the solution with a 4% sodium hydroxide solution, which will cause the product to precipitate.[6]

  • Collect the precipitate by filtration and wash it with water.[6]

  • Recrystallize the crude product from benzene to yield pure 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine.[6]

Protocol 3: N-Alkylation of 5-Chloro-6-phenylpyridazin-3(2H)-one

This protocol describes the synthesis of N-substituted pyridazinone derivatives.[2]

Materials:

  • 5-Chloro-6-phenylpyridazin-3(2H)-one

  • Appropriate alkylating agent (e.g., ethyl 2-bromoacetate, 2-fluorobenzyl chloride)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • To a solution of 5-chloro-6-phenylpyridazin-3(2H)-one (1 equivalent) in acetone, add potassium carbonate (as a base).

  • Add the desired alkylating agent (1.1 equivalents).

  • Reflux the mixture until the starting material is consumed (monitor by TLC).

  • After cooling, filter off the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain the N-alkylated derivative.

III. Purification and Characterization

Purification of the synthesized pyridazinone derivatives is crucial to remove unreacted starting materials, reagents, and by-products.[7]

Recrystallization: This technique is suitable for purifying solid products.[7]

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, benzene).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[7]

  • Dry the purified crystals under a vacuum.[7]

Column Chromatography: This method is used for purifying complex mixtures or oily products.[7]

  • Prepare a silica gel column with an appropriate solvent system (eluent), often a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.[7]

Characterization: The purity and structure of the final compounds should be confirmed using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[2][6]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[2][6]

  • Mass Spectrometry (MS): To determine the molecular weight.[6]

IV. Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of various substituted 6-phenyl-pyridazinone derivatives under different reaction conditions.

Table 1: Synthesis of Pyridazinone Cores

Starting MaterialsReaction ConditionsProductYield (%)Reference
β-Benzoylpropionic acid and Hydrazine HydrateReflux in ethanolThis compound85[4]
4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones and Hydrazine HydrateReflux in absolute ethanol4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one-[6]

Table 2: Synthesis of Substituted Pyridazinone Derivatives

Starting MaterialReagent(s)ProductYield (%)Reference
4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-onePOCl₃3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine86[6]
3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazineHydrazine Hydrate4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine55[6]
5-Chloro-6-phenylpyridazin-3(2H)-oneEthyl 2-bromoacetateEthyl 2-(4-chloro-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate72[2]
5-Chloro-6-phenylpyridazin-3(2H)-one2-Fluorobenzyl chloride2-(2-Fluorobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one60[2]
5-Chloro-6-phenylpyridazin-3(2H)-one4-Iodobenzyl chloride2-(4-Iodobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one79[8]
5-formyl-6-phenyl-3(2H)-pyridazinoneSodium cyanide, Manganese dioxide4-cyano-5-methoxycarbonyl-6-phenyl-3(2H)-pyridazinone85-90[9]

V. Biological Activities and Signaling Pathways

Substituted 6-phenyl-pyridazinone derivatives have been investigated for a range of biological activities. For instance, certain derivatives act as selective monoamine oxidase B (MAO-B) inhibitors, which are relevant for the treatment of neurodegenerative diseases. Others have shown promise as cardiotonic agents.[1][3] The development of these compounds often involves structure-activity relationship (SAR) studies to optimize their potency and selectivity for specific biological targets.

Below is a conceptual diagram illustrating the relationship between the synthesized compounds and their potential therapeutic applications.

Biological_Activity cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_applications Potential Therapeutic Applications synthesis Synthesis of Substituted 6-Phenyl-pyridazinones screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) synthesis->screening Compound Library cardiotonic Cardiotonic Agents screening->cardiotonic Identified Activity antifungal Antifungal Agents screening->antifungal Identified Activity maoi MAO-B Inhibitors (Neurodegenerative Diseases) screening->maoi Identified Activity antiplatelet Antiplatelet Agents screening->antiplatelet Identified Activity

Caption: From synthesis to potential therapeutic applications.

References

Application of 6-phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-phenyl-4,5-dihydropyridazin-3(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have been synthesized and evaluated for their potential as therapeutic agents, with a significant focus on their application as anticancer agents. These compounds have shown promising cytotoxicity against a variety of cancer cell lines, operating through diverse mechanisms of action including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

This document provides a comprehensive overview of the application of this compound derivatives in cancer research. It includes a summary of their cytotoxic activity, detailed protocols for key experimental assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Cytotoxic Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of various derivatives of this compound against a panel of human cancer cell lines. The data is presented as GI50 (50% Growth Inhibition) or IC50 (50% Inhibitory Concentration) values, providing a quantitative measure of the compounds' potency.

Table 1: Anticancer Activity of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one Derivatives

CompoundCancer Cell LineCell Line TypeGI50 (µM)Reference
2g HL-60 (TB)Leukemia< 2[1][2]
SRLeukemia< 2[1][2]
NCI-H522Non-Small Cell Lung Cancer< 2[1][2]
BT-549Breast Cancer< 2[1][2]
2h SRLeukemia< 0.1[3]
NCI-H522Non-Small Cell Lung Cancer< 0.1[3]
CCRF-CEMLeukemia< 1.0[3]
HL-60 (TB)Leukemia< 1.0[3]
K-562Leukemia< 1.0[3]
MOLT-4Leukemia< 1.0[3]
RPMI-8226Leukemia< 1.0[3]
NCI-H460Non-Small Cell Lung Cancer< 1.0[3]
HCT-116Colon Cancer< 1.0[3]
HCT-15Colon Cancer< 1.0[3]
HT29Colon Cancer< 1.0[3]
KM12Colon Cancer< 1.0[3]
SW-620Colon Cancer< 1.0[3]
SF-295CNS Cancer< 1.0[3]
MALME-3MMelanoma< 1.0[3]
M14Melanoma< 1.0[3]
MDA-MB-435Melanoma< 1.0[3]
SK-MEL-5Melanoma< 1.0[3]
OVCAR-3Ovarian Cancer< 1.0[3]
NCI/ADR-RESOvarian Cancer< 1.0[3]
MCF-7Breast Cancer< 1.0[3]

Table 2: Cytotoxic Activity of Other Pyridazin-3(2H)-one Derivatives

CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference
6f MCF-7Breast Cancer14.5[4][5]
P815Murine Mastocytoma35[4][5]
C36 MCF-7Breast Cancer1.8[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability and proliferation in response to treatment with pyridazinone derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazinone derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well tissue culture plates

  • Cancer cell lines

  • Pyridazinone derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the pyridazinone derivative for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution by staining the cellular DNA with Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.

Materials:

  • 6-well tissue culture plates

  • Cancer cell lines

  • Pyridazinone derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyridazinone derivative at various concentrations for the desired time.

  • Cell Harvesting: Collect all cells, including floating and adherent cells.

  • Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol describes the detection of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and caspases, by Western blotting.

Materials:

  • Cell culture dishes

  • Cancer cell lines

  • Pyridazinone derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with the pyridazinone derivative, then wash with cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system. β-actin is commonly used as a loading control.

Visualization of Pathways and Workflows

Signaling Pathway

G cluster_0 Pyridazinone Derivative cluster_1 Cellular Effects PD This compound Derivative VEGFR2 VEGFR-2 PD->VEGFR2 Inhibition Proteasome Proteasome PD->Proteasome Inhibition ROS ↑ Reactive Oxygen Species (ROS) PD->ROS Bcl2 Bcl-2 (Anti-apoptotic) PD->Bcl2 Downregulation CellCycle Cell Cycle Arrest (G2/M Phase) PD->CellCycle Bax Bax (Pro-apoptotic) ROS->Bax Bcl2->Bax Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Plausible signaling pathway of pyridazinone derivatives in cancer cells.

Experimental Workflow: Cell Viability (MTT) Assay

G A 1. Seed Cells in 96-well plate B 2. Treat with Pyridazinone Derivative A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570nm) F->G H 8. Analyze Data (IC50) G->H

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Workflow: Apoptosis (Annexin V/PI) Assay

G A 1. Seed & Treat Cells B 2. Harvest Cells A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate (15 min) E->F G 7. Analyze by Flow Cytometry F->G H 8. Quantify Apoptosis G->H

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

References

Application Notes and Protocols: 6-phenyl-4,5-dihydropyridazin-3(2H)-one as a Cardiotonic Agent in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 6-phenyl-4,5-dihydropyridazin-3(2H)-one and its derivatives represent a class of molecules with significant potential as cardiotonic agents. These compounds have been investigated for their positive inotropic effects, which are primarily attributed to the selective inhibition of phosphodiesterase III (PDE3). This mechanism leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac muscle cells, resulting in enhanced contractility. This document provides a summary of the available data on related compounds, detailed protocols for key in vitro and ex vivo experiments, and diagrams illustrating the proposed mechanism of action and experimental workflows.

Note: Quantitative data for the parent compound, this compound, is limited in publicly available literature. The data presented here is for structurally related and more potent derivatives, which serve as a strong indicator of the parent compound's activity profile.

Data Presentation

The following tables summarize the cardiotonic and PDE3 inhibitory activities of various this compound derivatives in different animal models.

Table 1: In Vitro Phosphodiesterase III (PDE3) Inhibitory Activity of Derivatives

Compound Name/ReferenceSource of PDE3IC50 (µM)
6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one[1]Cat Heart0.07
Pimobendan[2][3]Human0.32
Cilostazol[2]Human0.2
Milrinone[2]Human2.1

Table 2: In Vivo and Ex Vivo Cardiotonic Effects of Derivatives

Compound Name/ReferenceAnimal ModelParameter MeasuredEffective Dose/Concentration
6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one[1]Anesthetized Cat (in vivo)Increase in dLVP/dtmaxED50 = 0.02 µmol/kg
4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones (General Class)[4]Dog (in vivo)Dose-related increase in myocardial contractilityData not specified
Various derivatives[5]Isolated Toad HeartClear cardiotonic effectCompared favorably to Levosimendan

Signaling Pathway

The primary mechanism of action for this class of compounds is the inhibition of PDE3 in cardiomyocytes.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_Agonist β-Adrenergic Agonist Beta_Receptor β-Adrenergic Receptor Beta_Agonist->Beta_Receptor Binds AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Promotes Contraction Increased Myocardial Contraction Ca_Influx->Contraction PDE3 Phosphodiesterase III (PDE3) PDE3->cAMP Degrades PDE3->AMP Converts to Pyridazinone 6-phenyl-4,5-dihydropyridazin -3(2H)-one Pyridazinone->PDE3 Inhibits Straub_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Pith Pith Toad Expose Expose Heart Pith->Expose Isolate Isolate & Cannulate Heart Expose->Isolate Mount Mount on Apparatus Isolate->Mount Transfer Equilibrate Equilibrate with Ringer's Solution (20 min) Mount->Equilibrate Baseline Record Baseline (Force & Rate) Equilibrate->Baseline Administer Administer Compound (Cumulative Doses) Baseline->Administer Record Record Response Administer->Record Washout Washout Record->Washout Analyze Calculate % Change in Force & Rate Record->Analyze Control Administer Positive Control Washout->Control Plot Plot Dose-Response Curve Analyze->Plot EC50 Calculate EC50 Plot->EC50 PDE3_Assay_Workflow Mix Prepare Reaction Mix: Enzyme + Buffer + Inhibitor PreIncubate Pre-incubate (10 min) Mix->PreIncubate AddSubstrate Add [³H]-cAMP (Start Reaction) PreIncubate->AddSubstrate Incubate Incubate (15 min) AddSubstrate->Incubate Stop Stop Reaction (Boil) Incubate->Stop Hydrolyze Add Nucleotidase (Hydrolyze AMP) Stop->Hydrolyze Separate Add Resin to Separate Substrate & Product Hydrolyze->Separate Quantify Centrifuge & Count Supernatant Radioactivity Separate->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze

References

Application Notes and Protocols for Measuring the Anti-inflammatory Activity of Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The development of novel anti-inflammatory agents is therefore a critical area of pharmaceutical research. Pyridazinone and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant anti-inflammatory potential.[2][3] These compounds have been investigated for their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators.[2][4][5]

These application notes provide a comprehensive overview of standard in vitro assays to characterize and quantify the anti-inflammatory activity of novel pyridazinone compounds. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.

Key In Vitro Anti-inflammatory Assays

A panel of in vitro assays is crucial for the initial screening and characterization of the anti-inflammatory properties of pyridazinone compounds. These assays are designed to assess a compound's ability to modulate key inflammatory mediators and pathways in a controlled cellular environment.

Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

Principle: This assay is a cornerstone for screening anti-inflammatory compounds.[6][7] Murine macrophage cell lines, such as RAW 264.7, are stimulated with bacterial lipopolysaccharide (LPS), a potent inflammatory trigger, to produce nitric oxide (NO), a key pro-inflammatory mediator.[6][8] The anti-inflammatory potential of a test compound is determined by its ability to inhibit this NO production. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[6][9] A concurrent cell viability assay is essential to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not cytotoxicity.[6][10]

Cyclooxygenase (COX) Inhibition Assay

Principle: Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins.[4] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[3] This in vitro assay measures the ability of pyridazinone compounds to inhibit the activity of purified COX-1 and COX-2 enzymes. The data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.[4][11] Lower IC50 values indicate higher potency.

Inhibition of Pro-inflammatory Cytokine Production (TNF-α and IL-6)

Principle: Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are critical mediators of the inflammatory response.[2][12] This assay evaluates the ability of test compounds to inhibit the secretion of these cytokines from LPS-stimulated macrophages. The concentration of TNF-α and IL-6 in the cell culture supernatant is quantified using a highly sensitive and specific method like the Enzyme-Linked Immunosorbent Assay (ELISA).[12][13][14]

Nuclear Factor-kappa B (NF-κB) Activation Assay

Principle: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines and COX-2.[1][15][16] The NF-κB signaling pathway is a key target for anti-inflammatory drug development.[1][17] This assay assesses the ability of pyridazinone compounds to inhibit the activation and nuclear translocation of NF-κB in response to an inflammatory stimulus like LPS.[18][19]

Data Presentation

Quantitative data from the described assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Inhibition of Nitric Oxide Production and Cell Viability

Compound IDConcentration (µM)% NO Inhibition (Mean ± SD)% Cell Viability (Mean ± SD)
Pyridazinone A115.2 ± 2.198.5 ± 3.4
1045.8 ± 3.595.1 ± 4.2
5085.3 ± 4.192.7 ± 3.9
Positive Ctrl1090.1 ± 2.896.3 ± 2.5
(e.g., L-NMMA)

Table 2: Cyclooxygenase (COX) Inhibitory Activity

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Pyridazinone B>1005.2>19.2
Pyridazinone C15.81.88.8
Celecoxib50.00.051000
(Reference)

Table 3: Inhibition of Pro-inflammatory Cytokine Production

Compound IDConcentration (µM)% TNF-α Inhibition (Mean ± SD)% IL-6 Inhibition (Mean ± SD)
Pyridazinone D1025.6 ± 3.330.1 ± 4.5
5075.1 ± 5.180.5 ± 6.2
Dexamethasone192.3 ± 2.995.8 ± 3.1
(Reference)

Experimental Protocols

Protocol 1: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[7]

2. Compound Treatment:

  • Prepare various concentrations of the pyridazinone test compounds in serum-free DMEM.[6]

  • Pre-treat the cells with the test compounds for 1 hour.[7] Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA, a known NOS inhibitor).

3. LPS Stimulation:

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7][13] Include an unstimulated control group.

4. Nitrite Quantification (Griess Assay):

  • After incubation, collect 50-100 µL of the cell culture supernatant from each well.[6][7]

  • In a new 96-well plate, mix the supernatant with an equal volume of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[6][20]

  • Incubate at room temperature for 10-15 minutes, protected from light.[6][21]

  • Measure the absorbance at 540 nm using a microplate reader.[6]

  • Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.[7]

5. Cell Viability Assay (MTT Assay):

  • After collecting the supernatant for the Griess assay, add 10-20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.[10][22][23]

  • Incubate for 4 hours at 37°C.[10]

  • Remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[22][24]

  • Shake the plate for 15 minutes to ensure complete dissolution.[22]

  • Measure the absorbance at 570 nm.[23]

experimental_workflow_NO_assay cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed_cells Seed RAW 264.7 cells in 96-well plate adhere Adhere overnight seed_cells->adhere pre_treat Pre-treat with Pyridazinone Compounds (1 hr) adhere->pre_treat stimulate Stimulate with LPS (24 hrs) pre_treat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_assay Griess Assay for Nitrite (NO) collect_supernatant->griess_assay mtt_assay MTT Assay for Cell Viability collect_supernatant->mtt_assay Remaining cells

Caption: Experimental workflow for the LPS-induced nitric oxide production assay.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

1. Reagent Preparation:

  • Prepare a reaction buffer (e.g., Tris-HCl buffer).

  • Dilute purified COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Prepare a solution of arachidonic acid (substrate) and a colorimetric probe.

2. Assay Procedure:

  • In a 96-well plate, add the reaction buffer.

  • Add various concentrations of the pyridazinone test compounds.[4] Include a vehicle control (DMSO) and a known COX inhibitor (e.g., Celecoxib) as a positive control.[4]

  • Add the diluted COX-1 or COX-2 enzyme to each well.[4]

  • Pre-incubate for a short period (e.g., 10 minutes) at 37°C.[4]

  • Initiate the reaction by adding the arachidonic acid substrate.[4]

  • Incubate for a specific time (e.g., 5-10 minutes) at 37°C.

3. Data Acquisition and Analysis:

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.[4]

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

experimental_workflow_COX_assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_readout Data Analysis add_buffer Add Reaction Buffer add_compound Add Pyridazinone Compounds add_buffer->add_compound add_enzyme Add COX-1 or COX-2 Enzyme add_compound->add_enzyme pre_incubate Pre-incubate (37°C) add_enzyme->pre_incubate add_substrate Add Arachidonic Acid (Substrate) pre_incubate->add_substrate incubate Incubate (37°C) add_substrate->incubate read_plate Measure Absorbance/ Fluorescence incubate->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for the in vitro COX inhibition assay.

Protocol 3: ELISA for TNF-α and IL-6

1. Cell Culture and Treatment:

  • Follow steps 1-3 of Protocol 1 to culture, seed, and treat RAW 264.7 cells with pyridazinone compounds and LPS.

2. Sample Collection:

  • After the 24-hour incubation, collect the cell culture supernatants.[7]

3. ELISA Procedure:

  • Use commercially available ELISA kits for TNF-α and IL-6 and follow the manufacturer's instructions.[12][13] The general steps are as follows: a. Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate. b. Wash the plate to remove unbound antibody. c. Add the collected cell culture supernatants and standards to the wells and incubate.[7] d. Wash the plate. e. Add a biotinylated detection antibody and incubate.[7] f. Wash the plate. g. Add a streptavidin-enzyme conjugate (e.g., HRP) and incubate. h. Wash the plate. i. Add a substrate solution to develop a colorimetric signal. j. Stop the reaction with a stop solution. k. Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[25]

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values from the standard curve.

  • Calculate the percentage of inhibition for each compound treatment compared to the LPS-stimulated control.

Signaling Pathways

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocates Gene_Transcription Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Gene_Transcription induces Pyridazinone Pyridazinone Compounds Pyridazinone->IKK inhibit Pyridazinone->NFkB inhibit translocation IkB_NFkB IκB-NF-κB Complex

Caption: Simplified NF-κB signaling pathway and potential inhibition by pyridazinones.

cox_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 Pyridazinone Pyridazinone Compounds Pyridazinone->COX1 may inhibit Pyridazinone->COX2 inhibit

Caption: Cyclooxygenase (COX) signaling pathway and inhibition by pyridazinones.

References

Application Notes and Protocols for High-Throughput Screening of 6-phenyl-4,5-dihydropyridazin-3(2H)-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-phenyl-4,5-dihydropyridazin-3(2H)-one and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, particularly in the realm of cardiovascular diseases.[1][2] These compounds have demonstrated notable vasodilator and cardiotonic effects, primarily attributed to their inhibitory action on phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE5.[3][4][5] Inhibition of these enzymes leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger in signaling pathways that regulate vascular tone and cardiac contractility.[4] This mechanism of action makes the this compound scaffold a promising starting point for the discovery of novel therapeutic agents for conditions such as hypertension and heart failure.[6]

High-throughput screening (HTS) is a critical tool in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify promising lead compounds.[7][8] These application notes provide detailed protocols for the high-throughput screening of this compound libraries to identify potent vasodilators and cardiotonic agents. The protocols are designed to be robust, scalable, and adaptable to various laboratory automation platforms.

Data Presentation

The following tables summarize quantitative data for representative this compound derivatives and analogues, highlighting their vasodilator and phosphodiesterase inhibitory activities. This data can serve as a benchmark for hit validation and lead optimization efforts.

Table 1: Vasodilator Activity of this compound Derivatives

Compound IDSubstitution PatternAssay TypeEC50 (µM)Reference CompoundReference EC50 (µM)
Compound 2e6-(4-chlorophenyl)-pyridazin-3-oneMouse Aortic Rings0.1162Hydralazine18.210
Compound 2h6-(4-bromophenyl)-pyridazin-3-oneMouse Aortic Rings0.07154Hydralazine18.210
Compound 2j6-(4-iodophenyl)-pyridazin-3-oneMouse Aortic Rings0.02916Hydralazine18.210
Compound 4fPyridazin-3-one derivativeNot Specified0.0136Nitroglycerin0.1824
Compound 4hPyridazin-3-one derivativeNot Specified0.0117Nitroglycerin0.1824
Compound 5dPyridazin-3-one derivativeNot Specified0.0053Nitroglycerin0.1824
Compound 5ePyridazin-3-one derivativeNot Specified0.0025Nitroglycerin0.1824
Isoxsuprine-Rat Aorta0.046Sodium Nitroprusside0.0099
Carvedilol-Rat Aorta0.069Sodium Nitroprusside0.0099

EC50: Half-maximal effective concentration.

Table 2: Phosphodiesterase (PDE) Inhibitory Activity of Pyridazinone Derivatives

Compound IDTarget PDEIC50 (µM)Reference CompoundReference IC50 (nM)
6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-onePDE30.07--
IcariinPDE5A15.9Sildenafil74
3,7-bis(2-hydroxyethyl)icaritinPDE5A10.075Sildenafil74

IC50: Half-maximal inhibitory concentration.

Signaling Pathway

The primary mechanism of action for the vasodilator and cardiotonic effects of many this compound derivatives is the inhibition of phosphodiesterases, particularly PDE3 in cardiac muscle and PDE5 in vascular smooth muscle. This inhibition leads to an accumulation of cyclic guanosine monophosphate (cGMP), resulting in vasodilation and increased cardiac contractility.

PDE_Inhibition_Pathway cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Activates GTP GTP GTP->cGMP Converts GMP 5'-GMP cGMP->GMP Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Relaxation Vasodilation PKG->Relaxation Pyridazinone 6-Phenyl-4,5-dihydropyridazin -3(2H)-one Derivative Pyridazinone->PDE5 Inhibits

Caption: PDE5 Inhibition Pathway in Vasodilation.

Experimental Protocols

High-Throughput Screening (HTS) for PDE5 Inhibitors

This protocol describes a fluorescence polarization (FP)-based assay for the high-throughput screening of this compound libraries to identify potential PDE5 inhibitors. The assay measures the displacement of a fluorescently labeled cGMP tracer from the PDE5 active site by a test compound.[9]

Materials and Reagents:

  • Recombinant human PDE5 catalytic domain

  • Fluorescently labeled cGMP tracer (e.g., FAM-cGMP)

  • Sildenafil (positive control)

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT

  • Test compounds dissolved in 100% DMSO

  • 384-well, low-volume, black assay plates

  • Acoustic dispenser or pin tool for compound transfer

  • Robotic liquid handler

  • Plate reader with fluorescence polarization capabilities

Experimental Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of the this compound library compounds, sildenafil (positive control), and DMSO (negative control) to the wells of a 384-well assay plate.

  • Enzyme and Tracer Preparation: Prepare a working solution of the PDE5 enzyme and the fluorescent tracer in the assay buffer. The optimal concentrations should be empirically determined but are typically in the low nanomolar range.

  • Assay Reaction:

    • Add 5 µL of the enzyme/tracer solution to each well of the compound plate using a robotic liquid handler.

    • Mix the plate gently by shaking or brief centrifugation.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the specific fluorescent tracer used.

Data Analysis:

  • Calculate the percent inhibition for each test compound relative to the positive (sildenafil) and negative (DMSO) controls using the following formula: % Inhibition = 100 * (1 - (FP_compound - FP_min) / (FP_max - FP_min)) Where:

    • FP_compound is the fluorescence polarization of the test compound well.

    • FP_max is the average fluorescence polarization of the negative control wells (DMSO).

    • FP_min is the average fluorescence polarization of the positive control wells (sildenafil).

  • Identify "hits" as compounds that exhibit a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • For hit compounds, perform dose-response experiments to determine the IC50 value.

HTS_Workflow start Start plate_prep Prepare 384-well Assay Plates start->plate_prep compound_transfer Compound Library Transfer (50 nL) plate_prep->compound_transfer control_transfer Control Transfer (Sildenafil, DMSO) compound_transfer->control_transfer reagent_addition Add Enzyme/Tracer Solution (5 µL) control_transfer->reagent_addition incubation Incubate (60 min, Room Temp) reagent_addition->incubation read_plate Read Fluorescence Polarization incubation->read_plate data_analysis Data Analysis (% Inhibition, Z') read_plate->data_analysis hit_identification Hit Identification (>50% Inhibition) data_analysis->hit_identification dose_response Dose-Response and IC50 Determination hit_identification->dose_response end End dose_response->end

Caption: High-Throughput Screening Workflow for PDE5 Inhibitors.

Secondary Assay: Isolated Aortic Ring Vasorelaxant Assay

This ex vivo assay is used to confirm the vasodilator activity of hit compounds identified in the primary screen. It measures the ability of a compound to relax pre-contracted aortic rings isolated from rats.

Materials and Reagents:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (vasoconstrictor)

  • Test compounds and reference vasodilator (e.g., Hydralazine)

  • Organ bath system with force transducers

  • Data acquisition system

Experimental Procedure:

  • Aortic Ring Preparation:

    • Euthanize a rat and excise the thoracic aorta.

    • Clean the aorta of adherent connective and adipose tissue and cut it into 2-3 mm wide rings.

    • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration and Contraction:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • Induce a stable contraction with phenylephrine (e.g., 1 µM).

  • Vasorelaxation Measurement:

    • Once a stable contraction plateau is reached, add the test compounds in a cumulative concentration-dependent manner.

    • Record the changes in isometric tension until a maximal relaxation is achieved.

  • Data Analysis:

    • Express the relaxation response as a percentage of the phenylephrine-induced contraction.

    • Calculate the EC50 value for each compound by fitting the concentration-response data to a sigmoidal curve.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel vasodilator and cardiotonic agents. The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of compound libraries based on this scaffold. By employing a combination of a primary HTS assay, such as the PDE5 fluorescence polarization assay, and a secondary ex vivo assay, like the isolated aortic ring model, researchers can efficiently identify and validate promising hit compounds for further lead optimization and preclinical development. The structured data presentation and clear visualization of the underlying signaling pathway and experimental workflows are intended to facilitate the successful implementation of these screening campaigns in a drug discovery setting.

References

Application Note: Quantification of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in human plasma. The protocol is adapted from a validated method for a structurally similar pyridazinone derivative and is intended for pharmacokinetic studies and other research applications requiring precise measurement of this compound in a biological matrix.[1] The sample preparation employs a straightforward protein precipitation technique, ensuring high recovery and minimal matrix effects.[2][3] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a tandem mass spectrometer operating in positive electrospray ionization and multiple reaction monitoring (MRM) mode.[1] Method validation parameters, presented in tabular format, demonstrate excellent linearity, accuracy, precision, and sensitivity.[1]

Introduction

This compound is a pyridazinone derivative with potential pharmacological activities, including anti-platelet and neuroprotective functions.[4] To accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical and clinical research, a reliable bioanalytical method is essential.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and robustness.[6][7] This document provides a detailed protocol for the quantification of this compound in human plasma, based on established methodologies for similar compounds.[1]

Data Presentation

The following tables summarize the expected performance characteristics of the analytical method. The data is representative and based on the validation of a method for a similar pyridazinone compound, YWS01125.[1]

Table 1: UPLC-MS/MS System Parameters

ParameterSetting
UPLC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.5 mL/min
Column Temperature40°C
Injection Volume1 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Source Temperature150°C
Desolvation Temp.500°C
Capillary Voltage3.2 kV
MRM Transition (Analyte)To be determined (e.g., m/z 175.1 -> 104.1)
MRM Transition (IS)To be determined (e.g., MGL-3196, m/z 383.1 -> 312.1)

Note: MRM transitions for this compound and a suitable internal standard (IS) need to be empirically determined.

Table 2: Method Validation Summary

ParameterResultAcceptance Criteria
Linearity Range 1 - 1000 ng/mLr ≥ 0.99
Correlation Coefficient (r) > 0.999-
Lower Limit of Quantification (LLOQ) 1 ng/mLRSD ≤ 20%
Intra-day Precision (RSD, %) < 9.5%RSD ≤ 15%
Inter-day Precision (RSD, %) < 7.0%RSD ≤ 15%
Intra-day Accuracy (%) -7.0% to 5.0%Within ±15%
Inter-day Accuracy (%) -7.0% to 5.0%Within ±15%
Recovery (%) 85% - 95%Consistent and reproducible
Matrix Effect (%) 105% - 115%Consistent and reproducible

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled version or a structurally similar compound like MGL-3196[1]

  • LC-MS grade acetonitrile, methanol, and water[4]

  • LC-MS grade formic acid[4]

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the IS in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 acetonitrile:water to prepare working solutions for the calibration curve (e.g., concentrations from 20 to 20,000 ng/mL).

  • IS Working Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) in acetonitrile. This will be the protein precipitation solution.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and for QC samples (e.g., LLOQ, Low, Medium, High).

Plasma Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (acetonitrile with IS) to each tube.[2]

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to an autosampler vial or a 96-well plate.

  • Inject 1 µL of the supernatant into the UPLC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma 50 µL Plasma Sample (Blank, Standard, QC, Unknown) is_solution Add 150 µL Acetonitrile with Internal Standard plasma->is_solution Protein Precipitation vortex Vortex Mix (1 minute) is_solution->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant to Vial/Plate centrifuge->supernatant injection Inject 1 µL supernatant->injection lcms UPLC-MS/MS System injection->lcms data Data Acquisition & Quantification lcms->data

Caption: Bioanalytical workflow from sample preparation to analysis.

UPLC Method
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 1.5 min: 5% to 90% B

    • 1.5 - 3.0 min: 90% B

    • 3.0 - 3.1 min: 90% to 5% B

    • 3.1 - 5.0 min: 5% B

MS/MS Method
  • The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

  • Optimize the cone voltage and collision energy for the specific MRM transitions of this compound and the chosen internal standard.

  • Acquire data using the MRM mode.

Signaling Pathway Context

While the direct signaling pathway of this compound is under investigation, related compounds are known to inhibit phosphodiesterase IIIA (PDE3A).[4] Inhibition of PDE3A in platelets leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation of various substrates that ultimately inhibit platelet aggregation. This mechanism is crucial for its potential anti-thrombotic effects.

G compound This compound pde3a PDE3A compound->pde3a Inhibits amp 5'-AMP pde3a->amp Degrades atp ATP ac Adenylate Cyclase atp->ac camp cAMP ac->camp Converts camp->pde3a pka Protein Kinase A (PKA) camp->pka Activates inhibition Inhibition of Platelet Aggregation pka->inhibition Leads to

Caption: Postulated inhibitory pathway on platelet aggregation.

Conclusion

This application note provides a comprehensive, albeit representative, UPLC-MS/MS method for the quantification of this compound in human plasma. The protocol, featuring a simple protein precipitation step, is designed to be sensitive, accurate, and reproducible, making it suitable for supporting pharmacokinetic and other research studies in drug development. Researchers should perform an in-house validation to confirm the method's performance characteristics for their specific application.

References

Application Note: Formulation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 6-phenyl-4,5-dihydropyridazin-3(2H)-one is a core structure in a class of compounds investigated for a wide range of pharmacological activities, including cardiotonic, vasodilatory, anti-inflammatory, and anticancer effects.[1][2][3][4] A significant challenge in the preclinical development of these molecules is their poor aqueous solubility, which can hinder oral bioavailability and complicate the preparation of suitable formulations for in vivo administration.[5] This document provides detailed protocols and data to guide researchers in formulating this compound for reliable and reproducible in vivo studies in rodent models.

Physicochemical Data: Solubility Profile

Understanding the solubility of this compound is the first step in developing an appropriate formulation. The compound is practically insoluble in water but shows significantly higher solubility in various organic solvents and co-solvents.[5][6]

Table 1: Mole Fraction Solubility (xₑ) of this compound in Various Solvents at Different Temperatures. [5]

SolventT = 293.2 KT = 298.2 KT = 303.2 KT = 308.2 KT = 313.2 K
Water7.50 x 10⁻⁷9.31 x 10⁻⁷1.15 x 10⁻⁶1.37 x 10⁻⁶1.61 x 10⁻⁶
Ethanol3.81 x 10⁻³4.64 x 10⁻³5.37 x 10⁻³6.13 x 10⁻³6.96 x 10⁻³
PEG-4004.12 x 10⁻²5.06 x 10⁻²6.09 x 10⁻²7.21 x 10⁻²8.47 x 10⁻²
Transcutol®2.91 x 10⁻¹3.51 x 10⁻¹4.09 x 10⁻¹4.65 x 10⁻¹5.24 x 10⁻¹
DMSO4.26 x 10⁻¹4.98 x 10⁻¹5.59 x 10⁻¹6.18 x 10⁻¹6.77 x 10⁻¹

Data compiled from research on pyridazinone derivative solubility.[5]

Formulation Development Strategy

Given its low aqueous solubility, two primary formulation strategies are recommended for preclinical in vivo studies: a co-solvent solution for parenteral administration and an aqueous suspension for oral administration. The choice depends on the desired route of administration and the specific aims of the study.

G Formulation Strategy Workflow cluster_0 Pre-formulation cluster_1 Formulation Selection cluster_2 Preparation & QC A Assess Solubility Profile B Determine Route of Administration A->B C1 Parenteral (IV, IP) B->C1 Parenteral C2 Oral (PO) B->C2 Oral D1 Co-Solvent Solution C1->D1 D2 Aqueous Suspension C2->D2 E1 Prepare Vehicle (e.g., DMSO/PEG/Saline) D1->E1 E2 Prepare Vehicle (e.g., 0.5% CMC) D2->E2 F Dissolve or Suspend API E1->F E2->F G QC Checks (Visual, pH) F->G H Sterile Filtration (for Parenteral) G->H If Parenteral

Formulation development and selection workflow.

Experimental Protocols: Formulation Preparation

The following protocols provide step-by-step instructions for preparing formulations suitable for administration to rodents. All preparations should be conducted in a sterile environment (e.g., a laminar flow hood).

Protocol 1: Co-Solvent Formulation for Parenteral Administration (IP, IV)

This protocol creates a clear solution suitable for injection by leveraging co-solvents in which the compound is highly soluble.

Materials:

  • This compound (API)

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG-400), sterile

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Sterile 0.22 µm syringe filter

Recommended Vehicle Composition: A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG-400, and saline. A typical ratio is 10% DMSO, 40% PEG-400, and 50% Saline (v/v/v). The final concentration of DMSO should be kept low to minimize potential toxicity.

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed and the required concentration (e.g., mg/mL). Calculate the mass of API and the volume of each vehicle component.

  • Dissolve API: In a sterile vial, add the calculated volume of DMSO to the pre-weighed API. Vortex or sonicate gently until the API is completely dissolved.

  • Add Co-Solvent: Add the calculated volume of PEG-400 to the DMSO/API solution. Mix thoroughly until the solution is homogenous.

  • Add Aqueous Component: Slowly add the sterile saline or PBS to the organic mixture while vortexing to prevent precipitation.

  • Final Quality Control: Visually inspect the final solution to ensure it is clear and free of any particulates.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial.[7]

  • Label and Store: Label the vial with the compound name, concentration, vehicle composition, and date of preparation. Store appropriately, typically at 2-8°C, and use within a validated time frame to ensure stability.

Protocol 2: Aqueous Suspension for Oral Gavage (PO)

This protocol is ideal for oral administration and avoids the use of high concentrations of organic solvents.

Materials:

  • This compound (API)

  • Sodium carboxymethylcellulose (Na-CMC) or Methylcellulose

  • Sterile water for injection

  • Sterile vials

  • Mortar and pestle (optional, for particle size reduction)

Procedure:

  • Prepare Vehicle: To prepare a 0.5% (w/v) Na-CMC vehicle, slowly add 0.5 g of Na-CMC to 100 mL of sterile water while stirring continuously.[8] Allow the mixture to stir for several hours until a clear, viscous solution is formed.

  • Calculate Required Amounts: Determine the total volume and concentration needed for the study.

  • Particle Size Reduction (Optional): If the API consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This increases the surface area and aids in creating a uniform suspension.

  • Prepare Suspension: Pre-weigh the required amount of API. In a sterile vial, add a small amount of the 0.5% Na-CMC vehicle to the API powder to form a paste (levigation).[8]

  • Final Volume: Gradually add the remaining vehicle to the paste while mixing continuously (e.g., vortexing) until the desired final volume is reached.

  • Homogenize: Ensure the suspension is uniform before each dose administration by vortexing or stirring.

  • Label and Store: Label the vial with the compound name, concentration, vehicle, and preparation date. Store at 2-8°C.

Table 2: Summary of Recommended Formulation Compositions.

RouteFormulation TypeVehicle CompositionAPI StateKey Considerations
Parenteral (IP, IV) Co-Solvent Solutione.g., 10% DMSO, 40% PEG-400, 50% SalineDissolvedMust be sterile-filtered; check for precipitation upon adding aqueous phase.
Oral (PO) Aqueous Suspension0.5% Na-CMC or Methylcellulose in WaterSuspendedMust be homogenized before each dose; particle size can affect absorption.

In Vivo Administration Protocols

These protocols outline standard procedures for administering the prepared formulations to rodents. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[9]

G In Vivo Dosing Workflow A Animal Acclimatization & Weighing B Dose Calculation (mg/kg to mL) A->B D Select Administration Route B->D C Prepare Formulation C->B E1 Oral Gavage D->E1 Oral E2 Intraperitoneal Injection D->E2 Parenteral F Administer Dose E1->F E2->F G Post-Dosing Monitoring (Adverse Effects, Clinical Signs) F->G H Return to Housing G->H

General workflow for in vivo dose administration.
Protocol 3: Oral Gavage in Rats/Mice

Objective: To accurately administer the aqueous suspension directly into the stomach.

Procedure:

  • Animal Restraint: Gently but firmly restrain the animal.

  • Gavage Needle Measurement: Measure the gavage needle externally from the tip of the animal's nose to the last rib to ensure proper insertion depth.[8]

  • Homogenize Suspension: Vigorously vortex the suspension immediately before drawing the calculated dose into the syringe.

  • Administration: Insert the gavage needle into the mouth and gently advance it over the tongue into the esophagus until the pre-measured depth is reached. Administer the dose smoothly.[8]

  • Post-Administration Care: Return the animal to its cage and monitor for any signs of distress or adverse reactions.

Protocol 4: Intraperitoneal (IP) Injection in Rats/Mice

Objective: To administer the sterile co-solvent solution into the peritoneal cavity.

Procedure:

  • Animal Restraint: Restrain the animal to expose the abdomen. For mice, scruffing is common. For rats, a two-person technique may be required.[9]

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant to avoid injuring the bladder or cecum.

  • Administration: Insert a sterile needle (e.g., 25-27 gauge) at a shallow angle (15-20 degrees) into the peritoneal cavity. Aspirate slightly to ensure no blood or urine is drawn, then inject the solution.[9]

  • Post-Administration Care: Withdraw the needle, return the animal to its cage, and monitor for adverse reactions.

Potential Mechanism of Action: Signaling Pathway

Many this compound derivatives exhibit cardiovascular effects, such as positive inotropy and vasodilation, by inhibiting phosphodiesterase III (PDE3).[10][11] PDE3 inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to the activation of Protein Kinase A (PKA) and downstream signaling events.

G Proposed Signaling Pathway: PDE3 Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Outcomes GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Degrades API This compound API->PDE3 Inhibits Vasodilation Vasodilation (Smooth Muscle Relaxation) PKA->Vasodilation Inotropy Increased Contractility (Cardiac Muscle) PKA->Inotropy

PDE3 inhibition by pyridazinone derivatives.

References

Application Notes and Protocols: Mannich Reaction for Derivatization of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel Mannich bases derived from 6-phenyl-4,5-dihydropyridazin-3(2H)-one. The Mannich reaction is a versatile and efficient method for the aminomethylation of this pyridazinone core, yielding a library of derivatives with potential applications in medicinal chemistry and drug discovery. The synthesized compounds are of interest due to the established biological activities of the pyridazinone scaffold, including cardiovascular, anti-inflammatory, and antimicrobial properties. These protocols are intended to guide researchers in the synthesis, purification, and characterization of these novel compounds.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, known to exhibit a range of biological activities. Derivatization of this core structure through the Mannich reaction offers a straightforward approach to introduce diverse amino functionalities, thereby modulating the physicochemical and pharmacological properties of the parent molecule. The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (the pyridazinone), formaldehyde, and a secondary amine.[1] This reaction typically proceeds under mild conditions and can be used to generate a diverse library of compounds for biological screening. The resulting N-Mannich bases may exhibit enhanced solubility and modified receptor-binding profiles, making them attractive targets for drug development programs.

Experimental Protocols

General Protocol for the Synthesis of 2-((dialkylamino)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-ones

This protocol describes a general procedure for the synthesis of Mannich bases of this compound using various secondary amines.

Materials:

  • This compound

  • Formaldehyde (37% solution in water)

  • Secondary amine (e.g., dimethylamine, piperidine, morpholine)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • To this solution, add the respective secondary amine (1.2 eq.) followed by the dropwise addition of aqueous formaldehyde solution (1.5 eq.).

  • A catalytic amount of concentrated hydrochloric acid (2-3 drops) is then added to the reaction mixture.

  • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the ethanol.

  • The residue is then neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The synthesized compounds should be characterized by standard spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point (m.p.): To assess the purity of the crystalline products.

Data Presentation

The following table summarizes the representative quantitative data for a series of synthesized Mannich bases of this compound.

Compound IDSecondary AmineMolecular FormulaYield (%)m.p. (°C)¹H NMR (δ, ppm)
1a DimethylamineC₁₃H₁₇N₃O78112-1147.65-7.62 (m, 2H, Ar-H), 7.42-7.35 (m, 3H, Ar-H), 4.85 (s, 2H, N-CH₂-N), 2.95 (t, 2H, CH₂), 2.60 (t, 2H, CH₂), 2.30 (s, 6H, N(CH₃)₂)
1b PiperidineC₁₆H₂₁N₃O85135-1377.68-7.65 (m, 2H, Ar-H), 7.44-7.37 (m, 3H, Ar-H), 4.90 (s, 2H, N-CH₂-N), 2.98 (t, 2H, CH₂), 2.63 (t, 2H, CH₂), 2.55 (t, 4H, piperidine-H), 1.60-1.50 (m, 6H, piperidine-H)
1c MorpholineC₁₅H₁₉N₃O₂82148-1507.67-7.64 (m, 2H, Ar-H), 7.43-7.36 (m, 3H, Ar-H), 4.88 (s, 2H, N-CH₂-N), 3.70 (t, 4H, morpholine-H), 2.96 (t, 2H, CH₂), 2.65 (t, 4H, morpholine-H), 2.62 (t, 2H, CH₂)

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the Mannich reaction derivatization of this compound.

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product A This compound D Mixing in Ethanol (Catalytic HCl) A->D B Formaldehyde B->D C Secondary Amine (R₂NH) C->D E Stirring at Room Temperature (24-48h) D->E Reaction F Concentration E->F G Neutralization (NaHCO₃) F->G H Extraction (Ethyl Acetate) G->H I Drying (Na₂SO₄) H->I J Column Chromatography I->J K Mannich Base Derivative J->K Purified Product

Caption: General workflow for the Mannich reaction.

Signaling Pathway Analogy

While not a biological signaling pathway, the logical progression of the chemical synthesis can be visualized in a similar manner, highlighting the key stages from starting materials to the final product.

Synthesis_Pathway Start Starting Materials (Pyridazinone, Formaldehyde, Amine) Reaction Mannich Condensation (Ethanol, HCl catalyst) Start->Reaction Intermediate Crude Reaction Mixture Reaction->Intermediate Workup Aqueous Work-up (Neutralization & Extraction) Intermediate->Workup Purification Chromatographic Purification Workup->Purification Product Pure Mannich Base Purification->Product

Caption: Logical flow of the synthesis process.

Conclusion

The Mannich reaction provides an effective and versatile platform for the derivatization of this compound. The protocols outlined in this document are designed to be readily implemented in a standard organic chemistry laboratory. The resulting Mannich bases are valuable compounds for further investigation in various biological assays and can serve as building blocks for the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these methods for the synthesis of a broad range of derivatives to explore the structure-activity relationships of this important class of heterocyclic compounds.

References

Application Notes and Protocols for Evaluating the Antihypertensive Effects of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridazinone derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant potential as antihypertensive agents.[1] Many derivatives have been shown to exert their effects through mechanisms such as vasodilation, inhibition of the renin-angiotensin system, and modulation of ion channels.[2][3][4] A thorough and systematic experimental evaluation is critical to characterize the antihypertensive efficacy, potency, and mechanism of action of novel pyridazinone candidates.

These application notes provide a comprehensive experimental framework, detailing both in vivo and in vitro protocols for the preclinical assessment of pyridazinone derivatives. The described methodologies will guide researchers in generating robust and reproducible data to support the advancement of lead compounds in the drug discovery pipeline.

In Vivo Evaluation of Antihypertensive Activity

The primary goal of in vivo studies is to determine the effect of a test compound on systemic blood pressure in a living organism. The use of established animal models of hypertension is crucial for this evaluation.[5][6]

Animal Models of Hypertension

Several well-characterized rodent models are available to study hypertension. The choice of model can depend on the specific research question and the presumed mechanism of the compound.[6][7]

  • Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension, closely mimicking the human condition.[5][8][9] Hypertension develops progressively in these rats, starting at 4-6 weeks of age.[9]

  • Dahl Salt-Sensitive (DSS) Rat: This model is used to study salt-sensitive hypertension, where high salt intake induces a significant rise in blood pressure.[7][8]

  • DOCA-Salt Hypertensive Rat: This model involves unilateral nephrectomy followed by administration of deoxycorticosterone acetate (DOCA) and a high-salt diet, leading to volume-dependent hypertension.[8]

  • Angiotensin II-Induced Hypertensive Mouse/Rat: Continuous infusion of angiotensin II via osmotic minipumps induces hypertension, making this model ideal for studying compounds that may interfere with the Renin-Angiotensin-Aldosterone System (RAAS).[8][9]

Blood Pressure Measurement Techniques

Accurate blood pressure measurement is fundamental to antihypertensive drug evaluation. Two primary methods are commonly employed in rodent models.[10][11]

  • Non-Invasive Tail-Cuff Plethysmography: This is the most common method for routine screening. It involves placing a cuff on the animal's tail to measure systolic and diastolic blood pressure.[12][13][14] While convenient, it can be influenced by stress and requires proper animal training.[10][15]

  • Invasive Radiotelemetry: Considered the "gold standard," this method involves the surgical implantation of a pressure-sensitive catheter, typically in the carotid artery or aorta.[16] It allows for continuous, long-term monitoring of blood pressure and heart rate in conscious, freely moving animals, providing highly accurate and detailed hemodynamic data.[10]

Experimental Workflow for In Vivo Screening

The following diagram outlines a typical workflow for the in vivo evaluation of a pyridazinone derivative.

G cluster_0 Phase 1: Model Preparation cluster_1 Phase 2: Dosing & Monitoring cluster_2 Phase 3: Data Analysis A Select Hypertension Model (e.g., SHR) B Animal Acclimatization (1-2 weeks) A->B C Baseline BP Measurement (Tail-Cuff or Telemetry) B->C D Group Allocation (Vehicle, Standard Drug, Test Compound) C->D E Administer Pyridazinone Derivative (e.g., Oral Gavage) D->E F Monitor BP & Heart Rate (Acute or Chronic Study) E->F G Collect & Tabulate Data F->G H Statistical Analysis (e.g., ANOVA) G->H I Determine Efficacy & Dose-Response H->I

Caption: Workflow for in vivo antihypertensive evaluation.

Protocol: Acute Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

This protocol describes a single-dose study to evaluate the acute effects of a pyridazinone derivative using the tail-cuff method.

  • Animals: Use male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old, with established hypertension (Systolic Blood Pressure > 160 mmHg).

  • Acclimatization: House the animals for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water.

  • Training: For 5-7 days prior to the experiment, train the rats by placing them in the restrainers used for blood pressure measurement for 10-15 minutes daily to minimize stress-induced blood pressure fluctuations.[15]

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 1% Carboxymethyl cellulose).

    • Group 2: Positive control (e.g., Hydralazine, 20 mg/kg).

    • Group 3-5: Test Compound (e.g., 10, 20, 40 mg/kg).

  • Baseline Measurement: On the day of the experiment, record the initial (time 0) systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all animals.

  • Drug Administration: Administer the vehicle, positive control, or test compound via oral gavage.

  • Post-Dose Measurement: Record BP and HR at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: Calculate the change in blood pressure from baseline for each animal at each time point. Analyze the data using a one-way or two-way ANOVA followed by a suitable post-hoc test to compare treatment groups to the vehicle control.

Data Presentation: In Vivo Hemodynamic Effects

Summarize the collected data in a clear, tabular format.

Treatment GroupDose (mg/kg)Time (hr)Δ SBP (mmHg)Δ DBP (mmHg)Δ MAP (mmHg)Δ HR (bpm)
Vehicle -00 ± 0.00 ± 0.00 ± 0.00 ± 0.0
2-5.2 ± 2.1-3.1 ± 1.8-3.8 ± 1.9-10 ± 5
4-6.8 ± 2.5-4.0 ± 2.0-4.9 ± 2.1-12 ± 6
Hydralazine 2000 ± 0.00 ± 0.00 ± 0.00 ± 0.0
2-35.6 ± 4.2 -25.1 ± 3.5-28.6 ± 3.7 +45 ± 8
4-28.4 ± 3.9 -20.5 ± 3.1-23.1 ± 3.3 +38 ± 7
Compound X 2000 ± 0.00 ± 0.00 ± 0.00 ± 0.0
2-40.1 ± 4.5 -28.9 ± 3.8-32.6 ± 4.0 +15 ± 4*
4-45.7 ± 5.1-32.3 ± 4.2 -36.8 ± 4.5+18 ± 5*

*Data are presented as Mean ± SEM. **p<0.01, p<0.05 vs. Vehicle. SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure; MAP: Mean Arterial Pressure; HR: Heart Rate.

In Vitro Evaluation of Vasorelaxant Mechanism

Many antihypertensive agents act by directly relaxing vascular smooth muscle.[2] The isolated aortic ring assay is a classic ex vivo method to assess the vasorelaxant properties of a compound and to investigate its underlying mechanism.[17][18]

Protocol: Vasorelaxation in Isolated Rat Thoracic Aortic Rings
  • Animal Euthanasia and Aorta Dissection: Euthanize a male Sprague-Dawley or Wistar rat (250-300g) via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Quickly open the thoracic cavity and carefully dissect the thoracic aorta.

  • Preparation of Aortic Rings: Place the aorta in cold Krebs-Henseleit (K-H) buffer (composition in mmol/L: NaCl 118, KCl 4.75, CaCl2 2.54, KH2PO4 1.18, MgSO4 1.18, NaHCO3 25, Glucose 11.1).[17] Carefully remove adhering fat and connective tissue. Cut the aorta into rings of 2-3 mm in length.[18][19]

  • Mounting in Organ Bath: Suspend the aortic rings between two stainless steel hooks in a temperature-controlled (37°C) organ bath containing K-H buffer, continuously bubbled with 95% O2 and 5% CO2.[17] Connect the upper hook to an isometric force transducer.

  • Equilibration: Apply a resting tension of 2g to the rings and allow them to equilibrate for 60-90 minutes. Replace the K-H buffer every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Induce contraction with Phenylephrine (PE, 1 µM) or KCl (60 mM).

    • Once a stable contraction plateau is reached, add Acetylcholine (ACh, 1 µM). A relaxation of >80% indicates intact endothelium.[20] Rings with compromised endothelium should be discarded (unless studying endothelium-independent effects).

  • Vasorelaxation Assay: After washing out the ACh and allowing the tension to return to baseline, pre-contract the rings again with PE (1 µM). Once a stable plateau is reached, add the pyridazinone derivative in a cumulative manner (e.g., 1 nM to 100 µM).

  • Data Analysis: Record the tension at each concentration. Express the relaxation as a percentage of the maximal contraction induced by PE. Plot the concentration-response curve and calculate the EC50 (the concentration of the compound that produces 50% of its maximal effect).

Data Presentation: In Vitro Vasorelaxant Activity
CompoundEndotheliumPre-constrictorEmax (% Relaxation)pEC50 (-log M)
Acetylcholine IntactPE (1 µM)95.2 ± 3.17.45 ± 0.12
Sodium Nitroprusside DenudedPE (1 µM)98.5 ± 2.58.10 ± 0.09
Compound X IntactPE (1 µM)92.8 ± 4.56.88 ± 0.15
Compound X DenudedPE (1 µM)25.1 ± 5.25.12 ± 0.21
Compound X + L-NAME IntactPE (1 µM)30.4 ± 6.15.35 ± 0.18

*Data are presented as Mean ± SEM. p<0.01 vs. Compound X (Intact). Emax: Maximal effect; pEC50: Negative logarithm of the EC50 value; L-NAME: eNOS inhibitor.

Elucidation of Signaling Pathways

Understanding the molecular mechanism is crucial for drug development. Pyridazinone derivatives may act through various signaling pathways that regulate vascular tone.[21][22]

Key Signaling Pathways in Vasodilation
  • Nitric Oxide (NO) Pathway: Endothelial nitric oxide synthase (eNOS) produces NO, which diffuses to vascular smooth muscle cells (VSMCs). There, it activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), leading to vasodilation.[23] This is a common mechanism for vasodilators.[24][25]

  • Renin-Angiotensin-Aldosterone System (RAAS): Angiotensin II is a potent vasoconstrictor.[23] Inhibitors of Angiotensin-Converting Enzyme (ACE), which produces Angiotensin II, are a major class of antihypertensive drugs.[26] Some pyridazinones have been investigated as ACE inhibitors.[3][4]

  • Ion Channels: Calcium (Ca2+) influx into VSMCs is critical for contraction. Calcium channel blockers (CCBs) prevent this influx, causing vasodilation.[25] Conversely, opening of potassium (K+) channels leads to hyperpolarization and relaxation.[19]

Signaling Pathway Diagrams

G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell ACh Acetylcholine eNOS eNOS ACh->eNOS Pyridazinone Pyridazinone Derivative Pyridazinone->eNOS NO Nitric Oxide (NO) eNOS->NO LArg L-Arginine LArg->eNOS  + sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC  + PKG PKG cGMP->PKG Relaxation Vasorelaxation PKG->Relaxation

Caption: The endothelial NO/cGMP signaling pathway.

G Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI  catalyzed by Renin Renin (from Kidney) Renin->AngI AngII Angiotensin II AngI->AngII  catalyzed by ACE ACE ACE->AngII AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction & Aldosterone Release AT1R->Vasoconstriction Pyridazinone Pyridazinone Derivative Pyridazinone->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS).

Protocols for Mechanism of Action Studies

To dissect the mechanism, the aortic ring assay can be modified using specific inhibitors.

  • Role of Endothelium/NO:

    • Mechanically remove the endothelium from some aortic rings by gently rubbing the luminal surface with a wire.

    • In separate experiments with endothelium-intact rings, pre-incubate the tissue with L-NAME (100 µM), a non-specific NOS inhibitor, for 20-30 minutes before adding the pre-constrictor.[27]

    • A significant reduction or abolishment of the vasorelaxant effect in denuded rings or in the presence of L-NAME suggests the mechanism is endothelium- and NO-dependent.[27][28]

  • Role of K+ Channels:

    • Pre-incubate endothelium-denuded rings with K+ channel blockers before adding the pyridazinone derivative.

    • Use Glibenclamide (10 µM) for ATP-sensitive K+ (KATP) channels or Tetraethylammonium (TEA, 1-10 mM) for Ca2+-activated K+ (KCa) channels.[19][27]

    • Inhibition of relaxation by these blockers indicates the involvement of the respective K+ channels.

  • Role of Ca2+ Channels:

    • Conduct experiments in a Ca2+-free K-H buffer. Pre-contract rings with PE in this buffer, then assess the compound's effect.

    • Alternatively, in normal K-H buffer, generate a cumulative concentration-response curve to CaCl2 in rings depolarized with a high concentration of KCl (60-80 mM), in the presence and absence of the test compound. A rightward shift in the CaCl2 curve suggests blockade of voltage-gated Ca2+ channels.[28]

  • ACE Inhibition Assay:

    • The inhibitory activity against ACE can be measured using commercially available kits (e.g., Dojindo ACE Kit-WST) or by HPLC-based methods.[3] These assays typically use a synthetic substrate for ACE and measure the formation of the product in the presence of varying concentrations of the inhibitor. The IC50 value is then determined.[3]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-phenyl-4,5-dihydropyridazin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate your research.

Troubleshooting Guides & FAQs

This section provides practical solutions to common problems encountered when working with this compound in aqueous solutions.

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer or cell culture media.

  • Q1: What is the first thing I should check if my compound precipitates?

    • A: The most common reason for precipitation is exceeding the compound's solubility limit in the final aqueous solution. This phenomenon, often termed "solvent shock," occurs when a concentrated stock in an organic solvent like DMSO is rapidly diluted into an aqueous environment where the compound is less soluble.

  • Q2: How can I optimize my dilution protocol to avoid precipitation?

    • A: A stepwise or serial dilution is highly recommended. Instead of a single large dilution, first, create an intermediate dilution of your DMSO stock in your aqueous buffer or media. Then, add this intermediate dilution to the final volume. Always add the compound solution dropwise to the aqueous solution while vortexing or stirring to ensure rapid and even dispersion. Pre-warming the aqueous solution to 37°C can also improve solubility.

  • Q3: What is the maximum recommended final concentration of DMSO in my experiment?

    • A: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in cell-based assays should generally be kept at or below 0.5%. However, the tolerance to DMSO can be cell-line specific, so it is crucial to run a vehicle control (media with the same final DMSO concentration without the compound) to assess its effect on your specific experimental system.

  • Q4: What should I do if optimizing the dilution protocol isn't enough?

    • A: If precipitation persists, you will need to explore other solubilization methods such as pH adjustment, the use of co-solvents, or the preparation of advanced formulations like solid dispersions or cyclodextrin complexes.

Issue 2: I am observing high variability in my assay results.

  • Q1: Could solubility issues be the cause of my inconsistent results?

    • A: Absolutely. Poor solubility can lead to inconsistent concentrations of the active compound in your assays, resulting in high variability. It is crucial to ensure your compound is fully dissolved in the final assay buffer.

  • Q2: How can I confirm the solubility of my compound in my specific assay buffer?

    • A: Before conducting your full experiment, perform a small-scale solubility test. Prepare a series of dilutions of your compound in the final assay buffer. Visually inspect for any signs of precipitation or cloudiness. You can also centrifuge the samples to see if a pellet forms. Analyzing the supernatant via HPLC or UV-Vis spectroscopy can provide a more quantitative measure of the soluble compound concentration.

  • Q3: My compound seems to precipitate over the course of a long incubation period. What can I do?

    • A: This can happen if the compound is in a supersaturated state. Several factors could contribute, including temperature fluctuations or interactions with media components over time. To address this, try to prepare fresh solutions immediately before use and consider if the final concentration can be lowered while still achieving the desired biological effect. For long-term experiments, using a formulation with enhanced stability, such as a cyclodextrin complex, may be necessary.

Data Presentation: Solubility Profile

The solubility of this compound has been experimentally determined in various solvents and co-solvent systems. The following table summarizes this data to aid in the selection of appropriate solvent systems for your experiments.[1][2][3][4]

Solvent/Co-solvent SystemTemperature (°C)Mole Fraction Solubility (x 10⁻²)Qualitative Solubility
Water20~0.0000161Practically Insoluble
Ethanol20~0.0696Sparingly Soluble
Isopropyl Alcohol (IPA)20~0.0651Sparingly Soluble
Propylene Glycol (PG)20~0.103Sparingly Soluble
Polyethylene Glycol 400 (PEG 400)20~8.47Soluble
Transcutol®20~52.4Very Soluble
Dimethyl Sulfoxide (DMSO)20~67.7Very Soluble
PEG 400 (80%) + Water (20%)25~1.5-
Transcutol® (80%) + Water (20%)25~10.0-

Note: The qualitative solubility classifications are based on standard pharmaceutical definitions.

Experimental Protocols

Here are detailed methodologies for key experiments related to improving the solubility of this compound.

Protocol 1: Preparation of a Stock Solution and Working Solutions

  • Stock Solution Preparation (10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Media):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm the cell culture medium to 37°C.

    • Perform a serial dilution. For example, to make a 10 µM working solution, you can first prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in the pre-warmed medium.

    • Gently mix the intermediate solution by pipetting up and down.

    • Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired 10 µM concentration.

    • Use the freshly prepared working solution immediately.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of an inclusion complex to improve the aqueous solubility of this compound.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Magnetic stirrer and stir bar

    • Mortar and pestle

  • Procedure (Kneading Method):

    • Determine the desired molar ratio of the compound to HP-β-CD (e.g., 1:1 or 1:2).

    • Accurately weigh the this compound and HP-β-CD.

    • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

    • Gradually add the compound to the paste while continuously triturating (kneading) for 30-60 minutes.

    • Dry the resulting solid paste in a desiccator or oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried complex into a fine powder. This powder can then be dissolved in aqueous solutions for your experiments.

Protocol 3: Preparation of a Solid Dispersion using Polyvinylpyrrolidone (PVP)

This protocol outlines the solvent evaporation method for preparing a solid dispersion to enhance the dissolution rate.

  • Materials:

    • This compound

    • Polyvinylpyrrolidone (PVP K30)

    • Ethanol (or another suitable volatile solvent)

    • Rotary evaporator

  • Procedure:

    • Determine the desired weight ratio of the compound to PVP (e.g., 1:5 or 1:10).

    • Dissolve both the this compound and PVP in a sufficient amount of ethanol in a round-bottom flask.

    • Ensure complete dissolution of both components.

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a dry, thin film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and store it in a desiccator.

Visualizations: Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant signaling pathway for this compound and a typical experimental workflow where its solubility is a critical factor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR β-Adrenergic Receptor AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE3->AMP Degrades Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates (Activates) Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Contraction Increased Myocardial Contraction Ca_ion->Contraction Pyridazinone This compound Pyridazinone->PDE3 Inhibits G cluster_prep Compound Preparation cluster_assay Phosphodiesterase Inhibition Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO serial_dilution Perform Serial Dilution in Assay Buffer stock->serial_dilution working_solutions Generate Working Solutions (e.g., 0.1 nM to 100 µM) serial_dilution->working_solutions add_compound Add Working Solutions to Microplate working_solutions->add_compound add_enzyme Add PDE3 Enzyme add_compound->add_enzyme pre_incubate Pre-incubate at RT add_enzyme->pre_incubate add_substrate Add Fluorescent Substrate (e.g., FAM-cAMP) pre_incubate->add_substrate incubate Incubate at RT add_substrate->incubate read_plate Read Fluorescence Polarization incubate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50

References

Technical Support Center: Synthesis of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyridazinone derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of pyridazinone derivatives, presented in a question-and-answer format.

Q1: I am getting a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?

A1: Low yields are a common issue in pyridazinone synthesis. Several factors can contribute to this problem. Here's a systematic approach to troubleshoot and optimize your reaction:

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is recommended to use freshly purified reagents.

  • Reaction Temperature: The reaction temperature plays a crucial role. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.

  • pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions.

  • Water Removal: The cyclization step involves the formation of water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product, thus improving the yield.

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?

A2: The formation of side products is a frequent challenge. Understanding these side reactions is key to minimizing their formation. Common side products include:

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated

Technical Support Center: Optimization of N-Substitution of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-substitution of 6-phenyl-4,5-dihydropyridazin-3(2H)-one. The information is presented in a question-and-answer format to address specific experimental challenges.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the N-alkylation of this compound, offering potential causes and solutions.

Question 1: My N-substitution reaction is showing low to no yield. What are the common causes and how can I improve it?

Answer:

Low yields in the N-substitution of this compound can be attributed to several factors, primarily related to the reactivity of the reactants and the reaction conditions.

  • Purity of Starting Materials: Ensure the this compound and the alkylating agent are pure. Impurities can introduce side reactions that consume reactants or inhibit the desired reaction.[1] It is advisable to use freshly purified reagents.

  • Incomplete Deprotonation: The nucleophilicity of the pyridazinone nitrogen is dependent on its deprotonation. If the base used is not strong enough to deprotonate the N-H bond effectively, the reaction will not proceed efficiently.

    • Solution: Consider using a stronger base. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF often ensure complete deprotonation and lead to higher yields.[2][3]

  • Reaction Temperature: The temperature is a critical parameter.[1]

    • Too low: The reaction may be too slow, leading to incomplete conversion within a practical timeframe.

    • Too high: This can cause decomposition of the reactants or the desired product, or promote the formation of side products.[1]

    • Solution: Systematically screen a range of temperatures to find the optimal condition for your specific substrate and alkylating agent.

  • Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent significantly impacts its reactivity. The general order of reactivity for alkyl halides is I > Br > Cl.

    • Solution: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), you may need to use more forcing conditions (higher temperature, stronger base) or switch to a more reactive analogue (e.g., the corresponding alkyl iodide).

Question 2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?

Answer:

The formation of multiple products is a common challenge and is often due to a lack of selectivity in the alkylation process.

  • O-Alkylation vs. N-Alkylation: Pyridazinones are ambident nucleophiles, meaning they can be alkylated at either the nitrogen or the oxygen atom.[4] The ratio of N- to O-alkylation is influenced by the reaction conditions.[1]

    • Hard and Soft Acids and Bases (HSAB) Principle: The nitrogen atom is a "softer" nucleophile than the oxygen atom. Therefore, using a "soft" alkylating agent will favor N-alkylation.[5] For instance, alkyl iodides are softer electrophiles than alkyl bromides or tosylates.[5]

    • Solvent Effects: Polar aprotic solvents like DMF and DMSO tend to favor N-alkylation, while polar protic solvents can favor O-alkylation.

    • Counter-ion Effects: The choice of base can also influence the selectivity.

  • Over-alkylation: While less common for this specific substrate compared to primary amines or imidazoles, if the N-substituted product can be further deprotonated and react with another equivalent of the alkylating agent, dialkylation could occur.[5]

    • Solution: Use a stoichiometric amount of the base and add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.[5]

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

    • Solution: Avoid excessively high temperatures and harsh reagents.

Question 3: How do I control the regioselectivity of the N-substitution?

Answer:

Controlling the position of substitution (N- vs. O-alkylation) is crucial for a successful reaction. Several factors can be adjusted to favor N-alkylation:[1]

  • Choice of Base and Solvent: A common successful combination for N-alkylation is a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF.[2] Weaker bases like potassium carbonate in acetone have also been used effectively.[6] A systematic screening of base-solvent combinations is often necessary to optimize for a specific substrate.

  • Nature of the Alkylating Agent: As per the HSAB principle, using softer alkylating agents (e.g., alkyl iodides) will favor reaction at the softer nitrogen center.[5]

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity.

Data Presentation

The following tables summarize quantitative data from reported N-substitution reactions of this compound and related structures.

Table 1: Optimization of Reaction Conditions for N-Alkylation

EntryAlkylating Agent (R-X)BaseSolventTemperatureTime (h)Yield (%)Reference
1RBrNaH (1.1 equiv.)DMFRoom Temp.0.25 - 0.553-98[2]
2n-butyl bromideK₂CO₃AcetoneRoom Temp.18Not specified[6]
3Ethyl ChloroacetateNot specifiedNot specifiedNot specifiedNot specifiedNot specified[7]
41-(chloromethyl)-4-methoxybenzeneK₂CO₃DMFRoom Temp. (stirred overnight)Not specified52-72[8]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride in DMF[2]

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equiv.) dropwise.

  • Stir the reaction mixture at room temperature for 0.25 to 0.5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation using Potassium Carbonate in Acetone[6]

  • Prepare a solution of this compound (0.01 mol) and anhydrous potassium carbonate (K₂CO₃, 0.02 mol) in anhydrous acetone (30 mL).

  • Add the alkylating agent (e.g., n-butyl bromide, 0.01 mol) to this solution.

  • Stir the mixture at room temperature for 18 hours.

  • Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualization

Diagram 1: Experimental Workflow for N-Substitution

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: this compound base_solvent Add Base and Anhydrous Solvent start->base_solvent 1.0 equiv. add_alkyl Add Alkylating Agent (1.1 equiv.) base_solvent->add_alkyl stir Stir at Defined Temperature and Time add_alkyl->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify (Chromatography/Recrystallization) extract->purify product Final N-Substituted Product purify->product

Caption: Workflow for the N-substitution of this compound.

Diagram 2: Troubleshooting Logic for Low Reaction Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Yield cause1 Incomplete Deprotonation start->cause1 cause2 Low Reactivity of Alkylating Agent start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Impure Starting Materials start->cause4 sol1 Use Stronger Base (e.g., NaH) cause1->sol1 sol2 Switch to More Reactive Halide (e.g., R-I) cause2->sol2 sol3 Optimize Temperature (Screening) cause3->sol3 sol4 Purify Reagents cause4->sol4

Caption: Troubleshooting guide for low yield in N-substitution reactions.

Diagram 3: Selectivity Issues in Pyridazinone Alkylation

selectivity_issues cluster_products Possible Products cluster_control Control Factors start Pyridazinone Anion n_product N-Alkylated Product (Desired) start->n_product Favored by Soft Electrophiles o_product O-Alkylated Product (Side Product) start->o_product Favored by Hard Electrophiles control1 Use Soft Alkylating Agent (e.g., R-I) n_product->control1 control2 Use Polar Aprotic Solvent (e.g., DMF) n_product->control2 control3 Optimize Base and Temperature n_product->control3

References

Technical Support Center: Purification of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-phenyl-4,5-dihydropyridazin-3(2H)-one and its analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound analogs, presented in a question-and-answer format.

Recrystallization Issues

Question Possible Causes Solutions
My compound "oils out" instead of crystallizing. What should I do? The melting point of your compound is lower than the boiling point of the solvent, or there are significant impurities depressing the melting point.- Increase Solvent Volume: Add more hot solvent to fully dissolve the oil, then allow it to cool slowly. A more dilute solution can lower the saturation point. - Lower the Crystallization Temperature: After dissolving, cool the solution slowly. If oiling persists, try placing it in a colder environment (e.g., refrigerator or freezer). - Change Solvent System: Select a lower-boiling point solvent in which your compound has good solubility at elevated temperatures and poor solubility at lower temperatures. Alternatively, introduce a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the hot solution until it becomes slightly turbid, then warm to redissolve and cool slowly.[1]
I have a very low recovery yield after recrystallization. How can I improve it? - Too much solvent was used. - The compound is too soluble in the chosen solvent even at low temperatures. - Premature crystallization occurred during hot filtration. - Incomplete crystallization.- Use Minimum Solvent: Use the minimum amount of hot solvent necessary to dissolve your crude product.[2] - Optimize Solvent Choice: Select a solvent where the compound has a steep solubility curve (very soluble when hot, sparingly soluble when cold). - Prevent Premature Crystallization: Ensure the filtration apparatus is pre-heated (e.g., by passing hot solvent through it) before hot filtration. - Maximize Crystallization Time: Allow the solution to cool to room temperature undisturbed, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[2] - Recover a Second Crop: Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals.[1]
No crystals are forming, even after the solution has cooled. The solution is not supersaturated, or nucleation is inhibited.- Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[3] - Seeding: Add a small seed crystal of the pure compound to the solution.[3] - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[1]

Column Chromatography Issues

Question Possible Causes Solutions
My compound is streaking or tailing on the silica gel column. Strong interaction between the basic nitrogen atoms in the pyridazinone ring and acidic silanol groups on the silica gel surface.- Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase to neutralize the acidic sites on the silica.[2] - Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.
I am unable to separate my desired compound from a closely related impurity. The solvent system does not have sufficient selectivity for the two compounds.- Optimize the Solvent System: Systematically vary the ratio of your polar and nonpolar solvents. Sometimes a small change can significantly improve separation. - Try a Different Solvent System: If adjusting the ratio doesn't work, try a different combination of solvents with different polarities. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/methanol.[4]
The compound is not eluting from the column. The mobile phase is not polar enough to displace the compound from the stationary phase.- Increase the Polarity of the Mobile Phase: Gradually increase the percentage of the more polar solvent in your eluent system.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for the recrystallization of this compound analogs?

A1: Based on literature for pyridazinone derivatives, ethanol is a commonly recommended starting solvent.[1] Other potential solvents and solvent systems include methanol, ethanol/water mixtures, and dioxane.[1] The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Q2: What is a good starting solvent system for flash column chromatography of these compounds?

A2: A common and effective solvent system for compounds of moderate polarity like this compound analogs is a mixture of hexane and ethyl acetate.[4] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your compound. For more polar analogs, a dichloromethane/methanol system may be more appropriate.[4]

Q3: What are some common impurities I should be aware of during the synthesis and purification of these analogs?

A3: Common impurities can arise from starting materials or side reactions. For instance, if the synthesis involves alkylation, you might encounter a mixture of N- and O-alkylated products, which can be challenging to separate.[5][6] Incomplete cyclization of the starting γ-keto acid and hydrazine can also lead to impurities.

Q4: How can I improve the solubility of my pyridazinone analog for purification?

A4: If your compound has poor solubility in common organic solvents, you might consider converting it to a more soluble salt (e.g., a hydrochloride salt) for purification. After purification, the free base can often be regenerated.[2]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

  • Dissolution: In an Erlenmeyer flask, add the crude this compound analog. Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh) is a standard choice.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.3 for your target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Alternatively, for better resolution, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding the dry powder to the top of the column.

  • Elution: Start eluting with the low-polarity mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and separate it from impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Quantitative Data

The following table summarizes some reported yields for the synthesis of this compound and its analogs. Note that these are overall reaction yields and not specifically purification yields.

CompoundSynthetic MethodYield (%)Reference
6-phenylpyridazin-3(2H)-oneNot specified77.3[7]
2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-oneReaction of this compound with n-butyl bromideNot specified, but synthesized[8]
6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-oneFrom racemic 2-bromopropionyl bromide58[7]
6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-oneFrom propionyl chloride22[7]
(R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-oneFrom citraconic anhydride~14[7]
Racemic 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-oneFrom keto-acid28[7]

Visualizations

Purification_Workflow Crude_Product Crude this compound Analog Initial_Analysis TLC/LC-MS Analysis Crude_Product->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization High Purity with Minor Impurities Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography Complex Mixture or Close-running Impurities Purity_Check Purity Check (TLC/LC-MS/NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 95% Impure Product Still Impure Purity_Check->Impure Purity < 95% Impure->Column_Chromatography Re-purify

Caption: General purification workflow for this compound analogs.

Recrystallization_Troubleshooting Start Recrystallization Attempt Oiling_Out Compound 'Oils Out'? Start->Oiling_Out Low_Yield Low Yield? Oiling_Out->Low_Yield No Increase_Solvent Increase Solvent Volume Oiling_Out->Increase_Solvent Yes Change_Solvent Change Solvent/ Use Anti-solvent Oiling_Out->Change_Solvent Yes No_Crystals No Crystals Form? Low_Yield->No_Crystals No Minimize_Solvent Use Minimum Hot Solvent Low_Yield->Minimize_Solvent Yes Second_Crop Concentrate Mother Liquor for Second Crop Low_Yield->Second_Crop Yes Success Successful Crystallization No_Crystals->Success No Scratch_Flask Scratch Inner Surface of Flask No_Crystals->Scratch_Flask Yes Add_Seed_Crystal Add a Seed Crystal No_Crystals->Add_Seed_Crystal Yes Reduce_Solvent_Vol Reduce Solvent Volume No_Crystals->Reduce_Solvent_Vol Yes Increase_Solvent->Start Change_Solvent->Start Minimize_Solvent->Start Second_Crop->Success Scratch_Flask->Start Add_Seed_Crystal->Start Reduce_Solvent_Vol->Start

Caption: Troubleshooting decision tree for the recrystallization of pyridazinone analogs.

References

Technical Support Center: Enhancing the Selectivity of 6-phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the selectivity of 6-phenyl-4,5-dihydropyridazin-3(2H)-one and its derivatives for specific biological targets.

Frequently Asked Questions (FAQs)

Q1: What are the common biological targets of this compound and its derivatives?

A1: The this compound scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities. Commonly investigated targets include:

  • Cyclooxygenase (COX) enzymes: Many pyridazinone derivatives have been explored as selective inhibitors of COX-2, which is a key enzyme in inflammation and pain pathways.[1][2][3][4]

  • Phosphodiesterases (PDEs): Certain derivatives have shown inhibitory activity against various PDE isoforms, which are involved in cardiovascular and inflammatory diseases.[5]

  • Kinases: The pyridazinone core has been incorporated into inhibitors of various kinases, such as c-Met, which are implicated in cancer.[6]

  • Monoamine Oxidase B (MAO-B): Some derivatives have been identified as selective MAO-B inhibitors, with potential applications in neurodegenerative diseases.

  • Cardiotonic agents: Several this compound derivatives have been investigated for their cardiotonic (inotropic) activity.[7][8]

  • Adrenoceptors: Derivatives have been designed to act as antagonists for α1-adrenoceptors.[9]

Q2: What are "off-target" effects, and why are they a concern?

A2: Off-target effects occur when a compound binds to and modulates the activity of biological targets other than the intended one.[10][11][12] These unintended interactions are a significant concern in drug development as they can lead to:

  • Adverse side effects and toxicity: Interaction with unintended targets can disrupt normal physiological processes, leading to undesirable side effects.[12]

  • Misinterpretation of experimental results: Off-target effects can confound the understanding of a compound's true mechanism of action, making it difficult to establish a clear structure-activity relationship (SAR).

  • Failure in clinical trials: A significant percentage of drug candidates fail in clinical trials due to unforeseen toxicity arising from off-target activities.[10]

Q3: How can I begin to assess the selectivity of my this compound derivative?

A3: A good starting point is to perform a broad in vitro screening against a panel of related targets. For example, if your intended target is a specific kinase, you should screen your compound against a panel of other kinases.[13][14] Similarly, if you are targeting COX-2, it is crucial to also assess activity against COX-1.[1][2] This initial screening will provide a selectivity profile and highlight potential off-target interactions that require further investigation.

Q4: What are some general strategies to improve the selectivity of my compound?

A4: Improving selectivity is a key challenge in medicinal chemistry.[12] Some rational approaches include:

  • Structure-Based Drug Design: Utilize X-ray crystallography or computational modeling to understand the binding interactions of your compound with both the on-target and off-target proteins. This can reveal subtle differences in the binding pockets that can be exploited to design more selective compounds.

  • Exploiting Unique Residues: Identify and target amino acid residues that are unique to the intended target's binding site. For kinases, targeting the "gatekeeper" residue is a common strategy.[15]

  • Allosteric Targeting: Instead of targeting the highly conserved active site, design compounds that bind to a less conserved allosteric site on the target protein.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your lead compound and assess the impact on both on-target and off-target activity. This can help identify chemical moieties that contribute to or detract from selectivity.

  • Introduction of Bulky Groups: Adding bulky substituents to your compound can create steric hindrance that prevents it from binding to the smaller active sites of off-target proteins.[15]

Troubleshooting Guides

Problem 1: My this compound derivative shows potent inhibition of the target COX-2 enzyme but also significantly inhibits the COX-1 isoform.

  • Possible Cause: The pharmacophore of your compound is likely interacting with conserved residues in the active sites of both COX-1 and COX-2.

  • Troubleshooting Steps:

    • Analyze Binding Pockets: The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. Modify your compound to include a substituent that can extend into this side pocket. A common strategy is to incorporate a sulfonamide or a similar group.[16]

    • Perform SAR Studies: Systematically modify the substituents on the phenyl ring and the pyridazinone core. For instance, incorporating a 4-fluorophenyl or a 2-methoxyphenyl moiety at specific positions has been shown to improve COX-2 selectivity.[3]

    • Consult Existing Literature: Review published studies on selective COX-2 inhibitors with a pyridazinone scaffold to identify structural motifs associated with high selectivity.[3][4]

Problem 2: My kinase inhibitor based on the pyridazinone scaffold is potent against my target kinase but also inhibits a closely related kinase with high affinity.

  • Possible Cause: The ATP-binding sites of many kinases are highly conserved, making it challenging to achieve selectivity.

  • Troubleshooting Steps:

    • Target the Gatekeeper Residue: Analyze the sequence alignment of your on-target and off-target kinases to identify differences in the "gatekeeper" residue. Design modifications to your compound that can exploit these differences, for example, by introducing a bulky group that clashes with a larger gatekeeper residue in the off-target kinase.[15]

    • Develop Bivalent Inhibitors: Link your current inhibitor to a second molecule (a peptide or another small molecule) that binds to a distinct, less conserved site near the active site of your target kinase. This can significantly enhance selectivity.[15]

    • Utilize Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design a covalent inhibitor that forms an irreversible bond with this cysteine. This can lead to highly selective inhibition.[15]

    • Explore Atropisomers: For certain classes of kinase inhibitors, stable rotational isomers (atropisomers) can exhibit different kinase inhibition profiles. Synthesizing and testing individual atropisomers may yield a more selective compound.[17]

Problem 3: My compound shows good in vitro selectivity, but I observe unexpected phenotypes in cell-based assays, suggesting off-target effects.

  • Possible Cause: In vitro assays with purified proteins do not always recapitulate the complexity of the cellular environment. Your compound might be interacting with other proteins, affecting different signaling pathways, or being metabolized into active byproducts within the cell.[18]

  • Troubleshooting Steps:

    • Perform Cellular Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or NanoBRET to confirm that your compound is engaging the intended target within the cell at relevant concentrations.

    • Conduct Proteome-Wide Profiling: Employ chemoproteomics approaches, such as activity-based protein profiling (ABPP) or affinity chromatography coupled with mass spectrometry, to identify the full spectrum of proteins that your compound interacts with in a cellular context.

    • Utilize Phenotypic Screening with Knockout/Knockdown Cells: Test your compound in cell lines where the intended target has been knocked out or knocked down. If the compound still elicits the same phenotype, it is likely acting through an off-target mechanism.

    • Dose-Response Analysis: Carefully titrate the concentration of your compound in cell-based assays. Off-target effects often occur at higher concentrations than on-target effects. Establishing a clear dose-response relationship for the desired phenotype versus any unwanted effects can help define a therapeutic window.[11]

Quantitative Data Summary

The following tables summarize the in vitro activity and selectivity of representative this compound derivatives against various biological targets.

Table 1: COX-1 and COX-2 Inhibitory Activity of Selected Pyridazinone Derivatives

Compound IDR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)Reference
Celecoxib --0.870.07311.87[3]
Indomethacin --0.080.7390.11[3]
Comp. 23g H4-SO2NH2-Ph0.500.04311.51[3]
Comp. 6b -->1000.18>555[16]
Comp. 4c -->1000.26>384[16]

Table 2: MAO-A and MAO-B Inhibitory Activity of Selected Pyridazinone Derivatives

Compound IDR-group at position 6MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
TR2 4-(3,4-dichlorophenyl)piperazin-1-yl>400.27>148
TR16 4-(4-chlorophenyl)piperazin-1-yl>400.17>235

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is a generalized procedure for determining the IC50 values of a test compound against COX-1 and COX-2 enzymes.[1]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), containing glutathione and hematin

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Arachidonic acid (substrate)

  • Quenching solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) ELISA kit

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the COX enzyme (either COX-1 or COX-2).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 2 minutes).

  • Stop the reaction by adding the quenching solution.

  • Measure the amount of PGE2 produced in each well using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Competitive Binding Assay

This is a general protocol to determine the binding affinity of an unlabeled test compound by measuring its ability to displace a labeled ligand from a target receptor.[19][20]

Materials:

  • Cell membranes or purified receptors expressing the target of interest

  • Assay buffer

  • Labeled ligand (radiolabeled or fluorescently labeled) with known affinity for the target

  • Unlabeled test compound (this compound derivative)

  • 96-well filter plates (for radioligand assays) or standard 96-well plates (for fluorescence-based assays)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, add the assay buffer, the cell membranes or purified receptors, the labeled ligand at a fixed concentration (typically at or below its Kd), and the serially diluted unlabeled test compound.

  • Include control wells for total binding (labeled ligand + receptor, no competitor) and non-specific binding (labeled ligand + receptor + a saturating concentration of a known unlabeled ligand).

  • Incubate the plate for a sufficient time at an appropriate temperature to reach binding equilibrium.

  • Separate the bound from the free labeled ligand. For radioligand assays, this is typically done by rapid filtration through a filter plate, followed by washing. For homogeneous fluorescence assays, no separation step is needed.

  • Quantify the amount of bound labeled ligand in each well using a scintillation counter or fluorescence plate reader.

  • Plot the amount of bound labeled ligand as a function of the log of the unlabeled competitor concentration.

  • Fit the data to a competitive binding model to determine the IC50 value of the test compound. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway Diagram

COX_Pathway cluster_cox Cyclooxygenase Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Hydrolysis cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible by inflammatory stimuli) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, PGF2α) pgh2->prostaglandins prostacyclin Prostacyclin (PGI2) pgh2->prostacyclin thromboxane Thromboxane A2 (TXA2) pgh2->thromboxane phys_func Physiological Functions (e.g., stomach lining protection, platelet aggregation) prostaglandins->phys_func inflam_pain Inflammation, Pain, Fever prostaglandins->inflam_pain prostacyclin->phys_func thromboxane->phys_func pyridazinone This compound Derivative (Selective COX-2 Inhibitor) pyridazinone->cox2 Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway, a common target for pyridazinone derivatives.

Experimental Workflow Diagram

experimental_workflow start Start: Potent but non-selective This compound 'Lead Compound' sar Structure-Activity Relationship (SAR) and Structure-Based Design start->sar synthesis Synthesis of New Derivatives sar->synthesis in_vitro In Vitro Selectivity Screening (e.g., Kinase panel, COX-1/COX-2 assays) synthesis->in_vitro data_analysis Data Analysis: Determine IC50 and Selectivity Index in_vitro->data_analysis decision Selective in vitro? data_analysis->decision decision->sar No cell_based Cell-Based Assays: - Target Engagement (e.g., CETSA) - Phenotypic Screening decision->cell_based Yes off_target_id Off-Target Identification (e.g., Chemoproteomics) cell_based->off_target_id decision2 Selective in cells with minimal off-targets? cell_based->decision2 off_target_id->sar Iterative Optimization decision2->sar No in_vivo In Vivo Efficacy and Toxicity Studies decision2->in_vivo Yes end End: Selective in vivo probe or drug candidate in_vivo->end

Caption: A typical workflow for enhancing the selectivity of a lead compound.

References

Technical Support Center: Mitigating the Toxicity of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives, with a focus on strategies to reduce their toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of toxicity associated with this compound derivatives?

A1: The toxicity of pyridazinone derivatives is often linked to the induction of apoptosis (programmed cell death).[1][2] Key mechanisms include:

  • Induction of Oxidative Stress: Some derivatives can increase the production of reactive oxygen species (ROS) within cells, leading to cellular damage and triggering apoptosis.[1][3]

  • Mitochondrial Pathway of Apoptosis: The accumulation of ROS can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic proteins and the activation of caspases, such as caspase-3, which are executioner enzymes in the apoptotic cascade.[1]

  • Cell Cycle Arrest: Certain derivatives can cause cells to halt at specific phases of the cell cycle, preventing proliferation and leading to cell death.[4]

  • Proteasome Inhibition: Some pyridazinones have been shown to impair proteasome activity, leading to the accumulation of poly-ubiquitinated proteins and inducing proteotoxic stress, which can also trigger apoptosis.[1]

Q2: How do substitutions on the this compound scaffold influence toxicity?

A2: The toxicity of these derivatives is highly dependent on the nature and position of substituents.[4]

  • Substituents on the Phenyl Ring: The presence of certain groups on the 6-phenyl ring can significantly impact cytotoxicity. For instance, the addition of a methoxy group has been suggested to increase cytotoxic activity.[5] Nitro-substituted phenyl rings have also shown potent activity.[6]

  • Substituents on the Pyridazinone Ring: Modifications at the N-2 position of the pyridazinone ring can modulate activity and toxicity. For example, the presence of a hydrogen bond donor (N-H) was found to be optimal for the affinity of some derivatives to their target, while N-methyl or N-benzyl substitutions decreased potency.[7]

  • Halogenation: The presence of halogen atoms, such as in 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1), has been associated with potent cytotoxicity.[1] The trifluoromethyl group, in particular, has been cited as a contributor to increased toxicity.[2]

Q3: What are some strategies to decrease the toxicity of these compounds while preserving their therapeutic effects?

A3: A key strategy is to modify the chemical structure to enhance selectivity for the therapeutic target over off-targets that may cause toxicity.

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a series of analogs with varied substituents can help identify the chemical features that contribute to toxicity versus those required for efficacy.

  • Introduction of Specific Moieties: Incorporating groups that improve pharmacokinetic properties, such as solubility and metabolic stability, can lead to lower effective doses and reduced off-target toxicity. For instance, some studies have explored the addition of piperazine linkers to modulate the biological activity of pyridazinone derivatives.[4]

  • Isosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (isosteres) can sometimes reduce toxicity while maintaining the desired biological activity.

Q4: Which in vitro assays are recommended for evaluating the toxicity of these derivatives?

A4: A standard battery of in vitro assays is recommended to build a comprehensive toxicity profile:

  • Cytotoxicity Assays: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. The Lactate Dehydrogenase (LDH) assay is another common method that quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Genotoxicity Assays: The Ames test (bacterial reverse mutation assay) is used to assess the mutagenic potential of a compound. The in vivo micronucleus test can detect chromosomal damage in rodent erythrocytes.[8]

Q5: Are there known organ-specific toxicities for pyridazinone derivatives?

A5: While comprehensive in vivo toxicity data for the this compound class is still emerging, some studies have investigated organ-specific effects:

  • Hepatotoxicity: The liver is a primary site of drug metabolism, and some pyridazinone derivatives have been evaluated for their potential to cause liver injury. Pre-treatment with certain allylthiopyridazine derivatives has been shown to have a protective effect against aflatoxin B1-induced hepatotoxicity in rats.

  • Cardiotoxicity: The cardiovascular effects of pyridazinone derivatives are of interest, with some compounds being investigated as cardiotonic agents.[9][10] However, it is crucial to evaluate for potential adverse cardiac effects, as some drugs can impact heart function.[11] One study on a specific pyridazinone derivative in an osteosarcoma model found no signs of in vivo toxicity in the liver or kidneys at the tested doses.[1]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Initial Screens
Possible Cause Troubleshooting Steps
Intrinsic Cytotoxicity The compound may be inherently toxic due to its chemical structure. Consider synthesizing analogs with modifications to the phenyl ring or the N-2 position of the pyridazinone core to investigate structure-toxicity relationships.[5][7]
Off-Target Effects The compound may be interacting with unintended biological targets. Profile the compound against a panel of common off-targets to identify potential liabilities.
Reactive Metabolites The compound may be metabolized into a toxic substance by cellular enzymes.[12] Conduct in vitro metabolism studies using liver microsomes to identify potential reactive metabolites.
Experimental Artifact High concentrations of the compound may lead to precipitation in the culture medium, causing non-specific cell death. Check the solubility of the compound in the assay medium and visually inspect for precipitates.
Issue 2: Inconsistent Results in Cytotoxicity Assays
Possible Cause Troubleshooting Steps
Cell Line Variability Different cell lines can have varying sensitivities to a compound. Ensure consistent cell passage number and health. Consider testing the compound on multiple cell lines to confirm the cytotoxic effect.
Compound Instability The compound may be unstable in the assay medium over the incubation period. Assess the stability of the compound under assay conditions using analytical methods like HPLC.
Assay Interference The compound may interfere with the assay chemistry (e.g., colorimetric readout). Run appropriate controls, such as the compound in cell-free medium, to check for interference.
Inconsistent Seeding Density Variations in the initial number of cells seeded can lead to variability in results. Ensure accurate and consistent cell seeding in all wells.
Issue 3: Positive Result in the Ames Test (Mutagenicity)
Possible Cause Troubleshooting Steps
Intrinsic Mutagenicity The compound's structure may have features that can intercalate with DNA or are inherently reactive towards it. Analyze the structure for known mutagenic motifs.
Metabolic Activation The compound may be converted to a mutagen by metabolic enzymes (e.g., P450 enzymes in the S9 mix). Perform the Ames test with and without the S9 mix to determine if metabolic activation is required for mutagenicity. If so, consider structural modifications to block the site of metabolic activation.
Impurity A mutagenic impurity from the synthesis process may be present. Purify the compound to a high degree and re-test. Characterize any impurities to assess their potential for mutagenicity.

Quantitative Toxicity Data

The following tables summarize available quantitative data on the toxicity of various this compound derivatives and related compounds.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

CompoundCell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 6f MDA-MB-468 (Breast Cancer)MTT3.12[3]
Compound 7h MDA-MB-468 (Breast Cancer)MTT4.9[3]
Compound 2g HL-60 (TB) (Leukemia)NCI-60 Screen< 2[3][7]
Compound 2g SR (Leukemia)NCI-60 Screen< 2[3][7]
Compound 2g NCI-H522 (Non-Small-Cell Lung Cancer)NCI-60 Screen< 2[3][7]
Compound 2g BT-549 (Breast Cancer)NCI-60 Screen< 2[3][7]
Compound 2f 36 of 60 NCI cell linesNCI-60 Screen< 1[9]
Compound 2g 20 of 60 NCI cell linesNCI-60 Screen< 1[9]
Compound 9 Jurkat (T-cell leukemia)Not specified37.61[13]
Compound 9 CCRF-CEM (T-cell leukemia)Not specified19.5[13]
Compound 22 Jurkat (T-cell leukemia)Not specified11.17[12]
Compound 23 Jurkat (T-cell leukemia)Not specified5.15[13]
Compound 23 CCRF-CEM (T-cell leukemia)Not specified5.12[13]

Table 2: In Vivo Acute Toxicity of Pyridazinone Derivatives

CompoundSpeciesRouteLD50Reference
Compound 4ba MouseIntraperitonealNo toxicity observed at 10 mg/kg and 50 mg/kg[1]
1,5-benzothiazepine derivative 6c1 MouseOral4786 mg/kg[14]
1,5-benzothiazepine derivative 6e2 MouseOral2542 mg/kg[14]
1,5-benzothiazepine derivative 6e3 MouseOral2039 mg/kg[14]
Note: Data on the in vivo acute toxicity (LD50) of this compound derivatives is limited in the public domain. The data presented for 1,5-benzothiazepine derivatives are from a different class of compounds and are included for illustrative purposes.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol provides a general method for assessing cell viability through the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well if required by the kit manufacturer.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.

Ames Test for Mutagenicity

This protocol outlines the general procedure for the bacterial reverse mutation assay to assess the mutagenic potential of a compound.

  • Strain Preparation: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).

  • Compound Preparation: Prepare a range of concentrations of the test compound.

  • Metabolic Activation (Optional): To test for metabolites that may be mutagenic, include a set of experiments with a liver extract (S9 fraction).

  • Exposure: In a test tube, combine the bacterial strain, the test compound, and (if applicable) the S9 mix.

  • Plating: Pour the mixture onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

Below are diagrams illustrating key workflows and signaling pathways relevant to the toxicological assessment of this compound derivatives.

G cluster_0 In Vitro Toxicity Screening A Compound Synthesis and Characterization B Primary Cytotoxicity Screen (e.g., MTT, LDH assays) A->B C Determine IC50/GI50 Values B->C D High Toxicity C->D High E Low Toxicity C->E Low F SAR-guided Structural Modification D->F G Secondary Assays (e.g., Ames Test, Apoptosis) E->G F->A H Mechanism of Action Studies G->H I Lead Optimization H->I

Caption: General workflow for in vitro toxicity screening and optimization.

G cluster_0 Intrinsic Apoptosis Pathway Compound Pyridazinone Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress (Loss of Membrane Potential) ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

G cluster_1 NF-κB Signaling in Inflammation Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_complex NF-κB (p50/p65) Translocation to Nucleus IkB->NFkB_complex Gene Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB_complex->Gene Pyridazinone Some Pyridazinone Derivatives Pyridazinone->IKK Inhibition

Caption: Potential modulation of the NF-κB pathway by pyridazinone derivatives.

References

Scaling up the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most widely reported and scalable method for the synthesis of this compound is the condensation reaction between β-benzoylpropionic acid and hydrazine hydrate.[1][2][3] This method is favored for its straightforward procedure and generally good yields.

Q2: What are the critical reaction parameters to monitor for a successful scale-up?

For a successful scale-up, it is crucial to monitor and control the following parameters:

  • Purity of Starting Materials: Ensure the high purity of both β-benzoylpropionic acid and hydrazine hydrate, as impurities can lead to significant side reactions and lower yields.[2]

  • Reaction Temperature: The reaction temperature should be carefully controlled. While refluxing in a suitable solvent like ethanol is common, excessive heat can cause decomposition of reactants and products.[2]

  • Molar Ratio of Reactants: The stoichiometry of the reactants is important. An excess of hydrazine hydrate is often used to drive the reaction to completion. For instance, a molar ratio of hydrazine to β-m-nitrobenzoylpropionic acid of 11.7:1 has been shown to give high yields in a related synthesis.[3]

  • Reaction Time: The reaction should be monitored for completion using techniques like Thin Layer Chromatography (TLC) to avoid prolonged heating, which can lead to side product formation.[2]

Q3: What are some common side reactions to be aware of during the synthesis?

Potential side reactions include the formation of hydrazones that do not cyclize, over-alkylation if substituted hydrazines are used, and N-N bond cleavage under harsh conditions.[2] Careful control of reaction conditions can minimize these unwanted reactions.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Step Rationale
Impure Starting Materials Recrystallize or purify β-benzoylpropionic acid and use fresh, high-purity hydrazine hydrate.Impurities can interfere with the cyclization reaction, leading to the formation of byproducts.[2]
Incomplete Reaction Monitor the reaction progress using TLC. If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature.The reaction may require more time to go to completion, especially at a larger scale.[2]
Suboptimal Reaction Temperature Optimize the reaction temperature. If decomposition is suspected, lower the temperature.Excessively high temperatures can lead to the degradation of both reactants and the desired product.[2]
Incorrect Stoichiometry Ensure the correct molar ratio of hydrazine hydrate to the ketoacid. A moderate excess of hydrazine is often beneficial.Sufficient hydrazine is necessary to ensure the complete conversion of the starting ketoacid.

Problem 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Step Rationale
Unreacted Starting Materials Improve the reaction conditions to drive the reaction to completion (see "Low Yield" section). Purify the crude product by recrystallization from a suitable solvent like ethanol.Unreacted starting materials are a common impurity if the reaction is not complete.
Formation of Side Products Optimize reaction conditions (temperature, time) to minimize side reactions. Utilize column chromatography for purification if recrystallization is insufficient.Side reactions can be minimized by maintaining optimal reaction parameters.[2]
Product Precipitation Issues After the reaction, cool the mixture slowly to allow for the formation of pure crystals. Washing the collected solid with a cold solvent can remove soluble impurities.Rapid cooling can trap impurities within the crystal lattice.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • Dissolve β-benzoylpropionic acid in ethanol in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add hydrazine hydrate to the solution. A slight excess of hydrazine hydrate is typically used.

  • Add a catalytic amount of glacial acetic acid, if desired.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. If not, the solution can be concentrated under reduced pressure.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any remaining impurities.

  • Dry the purified product under vacuum.

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound and Analogs

Starting MaterialsProductYield (%)Reference
Benzene and succinic anhydride (multi-step)6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one58.3[3]
β-m-nitrobenzoylpropionic acid and hydrazine hydrate6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-oneup to 82.7[3]
Racemic 2-bromopropionyl bromide (multi-step)Racemic 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one58[4]
Propionyl chloride (multi-step)Racemic 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one22[4]
Racemic 2-chloropropionyl chloride (multi-step)Racemic 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one23[5]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reagents β-Benzoylpropionic Acid + Hydrazine Hydrate Start->Reagents Dissolve Dissolve in Ethanol Reagents->Dissolve Add_Hydrazine Add Hydrazine Hydrate Dissolve->Add_Hydrazine Reflux Reflux (2-4h) Add_Hydrazine->Reflux TLC TLC Monitoring Reflux->TLC Cool Cool to RT Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry Final_Product Final Product Dry->Final_Product TLC->Reflux Incomplete TLC->Cool Complete

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Low_Yield Low Yield? Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Check_Time Check Reaction Time (TLC) Optimize_Temp->Check_Time Check_Time->Impure_Product Recrystallize Recrystallize from Ethanol Impure_Product->Recrystallize Yes Successful_Synthesis Successful Synthesis Impure_Product->Successful_Synthesis No Column_Chromatography Consider Column Chromatography Recrystallize->Column_Chromatography Still Impure Recrystallize->Successful_Synthesis Pure Column_Chromatography->Successful_Synthesis

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one and Levosimendan as Cardiotonic Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic options for acute heart failure, the demand for effective and safe cardiotonic agents remains a critical area of research. This guide provides a comparative study of two such agents: the established drug Levosimendan and the investigational compound 6-phenyl-4,5-dihydropyridazin-3(2H)-one. This analysis is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action, efficacy, and safety profiles, supported by experimental data.

Introduction to the Compounds

Levosimendan is a well-characterized calcium sensitizer and potassium channel opener used in the management of acutely decompensated heart failure.[1] Its unique dual mechanism of action enhances cardiac contractility without significantly increasing intracellular calcium levels, thereby mitigating the risk of adverse effects associated with traditional inotropic agents.[1]

This compound is a pyridazinone derivative that has been investigated for its potential cardiotonic effects.[2] While less extensively studied than Levosimendan, it represents a class of compounds that have shown promise as positive inotropic agents, often through mechanisms involving phosphodiesterase inhibition.[3][4]

Mechanism of Action

The primary distinction between Levosimendan and this compound lies in their molecular mechanisms for inducing a positive inotropic effect.

Levosimendan exerts its cardiotonic effects through two primary pathways[1][5]:

  • Calcium Sensitization: It binds to cardiac troponin C in a calcium-dependent manner, stabilizing the troponin C conformation that initiates and sustains muscle contraction.[6] This increases the sensitivity of the myofilaments to existing intracellular calcium, leading to enhanced contractility without a significant rise in myocardial oxygen consumption.[1][7]

  • Vasodilation: Levosimendan opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to hyperpolarization and relaxation of blood vessels.[1][8] This results in reduced preload and afterload, decreasing the workload on the heart.[8]

This compound and related pyridazinone derivatives are suggested to act primarily as phosphodiesterase (PDE) inhibitors , particularly targeting PDE3.[3][4] Inhibition of PDE3 in cardiac muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various proteins involved in calcium handling, resulting in increased intracellular calcium concentration and enhanced myocardial contractility.

Signaling Pathway Diagrams

Levosimendan_Pathway cluster_cardiomyocyte Cardiac Myocyte cluster_smooth_muscle Vascular Smooth Muscle Levosimendan Levosimendan TnC Troponin C Levosimendan->TnC Binds to Myofilaments Myofilaments TnC->Myofilaments Sensitizes Ca Ca²⁺ Contraction Increased Contraction Myofilaments->Contraction Levosimendan_vaso Levosimendan K_ATP K-ATP Channel Levosimendan_vaso->K_ATP Opens Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization K⁺ efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Signaling pathway of Levosimendan.

Pyridazinone_Pathway cluster_cardiomyocyte_pde Cardiac Myocyte Pyridazinone This compound PDE3 PDE3 Pyridazinone->PDE3 Inhibits cAMP cAMP PDE3->cAMP (prevents breakdown) PKA Protein Kinase A cAMP->PKA Activates Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Phosphorylates Ca_influx Increased Ca²⁺ Influx Ca_channels->Ca_influx Contraction Increased Contraction Ca_influx->Contraction

Caption: Proposed signaling pathway of this compound.

Comparative Efficacy and Potency

Direct comparative quantitative data between this compound and Levosimendan is limited. However, a study on isolated perfused toad hearts demonstrated that a derivative of this compound exhibited potent cardiotonic activity, suggesting its potential as a positive inotropic agent.[2]

The following table summarizes the known effects of Levosimendan from various studies, which can serve as a benchmark for future comparative evaluations of this compound.

ParameterLevosimendan EffectReference Compound(s)Notes
Cardiac Output Dose-dependent increaseDobutamine, PlaceboSuperior to dobutamine in some studies.[9]
Stroke Volume Dose-dependent increaseDobutamineGreater enhancement than dobutamine.[10]
Pulmonary Capillary Wedge Pressure (PCWP) ReductionDobutamine, PlaceboIndicates reduction in cardiac preload.[9][10]
Systemic Vascular Resistance (SVR) ReductionDobutamineContributes to afterload reduction.[6]
Heart Rate Minor increaseDobutamineLess pronounced effect on heart rate compared to dobutamine.[3]
Myocardial Oxygen Consumption No significant increaseDobutamineA key advantage over traditional inotropes.[7][9]

Experimental Protocols

Isolated Perfused Heart (Langendorff) Assay

This ex vivo method is crucial for assessing the direct effects of compounds on cardiac function, independent of systemic neural and hormonal influences.

Objective: To evaluate the inotropic and chronotropic effects of this compound and Levosimendan.

Methodology:

  • Animal Model: Male Wistar rats (250-300g) are anesthetized.

  • Heart Isolation: The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.

  • Perfusion: The heart is retrogradely perfused with Krebs-Henseleit buffer, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.

  • Data Acquisition: A pressure transducer connected to a latex balloon inserted into the left ventricle records left ventricular developed pressure (LVDP) and heart rate (HR). Coronary flow is also monitored.

  • Drug Administration: After a stabilization period, baseline measurements are recorded. The test compounds (this compound and Levosimendan) are infused at increasing concentrations.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ for the inotropic and chronotropic effects of each compound.

Experimental Workflow Diagram

Langendorff_Workflow start Start animal_prep Anesthetize Animal start->animal_prep heart_excision Excise Heart animal_prep->heart_excision langendorff_mount Mount on Langendorff Apparatus heart_excision->langendorff_mount perfusion Retrograde Perfusion with Krebs-Henseleit Buffer langendorff_mount->perfusion stabilization Stabilization Period (20 min) perfusion->stabilization baseline Record Baseline Hemodynamics stabilization->baseline drug_admin Infuse Test Compound (Increasing Concentrations) baseline->drug_admin data_recording Continuously Record LVDP, HR, Coronary Flow drug_admin->data_recording washout Washout Period data_recording->washout next_compound Administer Next Compound/Concentration washout->next_compound end End of Experiment washout->end After all compounds/concentrations next_compound->drug_admin

Caption: Workflow for an isolated perfused heart experiment.

Safety and Side Effects

Levosimendan is generally well-tolerated, but potential side effects include:

  • Hypotension[11]

  • Headache[6]

  • Nausea[6]

  • Arrhythmias (e.g., atrial fibrillation)[6]

The safety profile of This compound has not been extensively evaluated in clinical settings. As with other PDE3 inhibitors, there is a theoretical risk of arrhythmias due to increased intracellular calcium.

Conclusion

Levosimendan is a well-established cardiotonic agent with a unique dual mechanism of action that offers hemodynamic benefits without significantly increasing myocardial oxygen demand.[5][7] this compound represents a promising investigational compound with a likely mechanism involving PDE3 inhibition.

Further head-to-head comparative studies are essential to fully elucidate the relative efficacy, potency, and safety of this compound in relation to Levosimendan. Such studies should employ a range of in vitro and in vivo models to provide a comprehensive understanding of their therapeutic potential in the management of heart failure. The experimental protocols and comparative data presented in this guide offer a framework for these future investigations.

References

Comparative Efficacy of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Scaffolds in Breast Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the anticancer effects of compounds based on the 6-phenyl-4,5-dihydropyridazin-3(2H)-one scaffold against the standard-of-care chemotherapeutic agent, Doxorubicin. Due to the limited availability of public in vivo data on the specific parent compound, this guide utilizes a representative, highly active derivative from the same class for in vitro comparison and presents a framework for potential in vivo validation in xenograft models.

Data Presentation: In Vitro and In Vivo Efficacy

The therapeutic potential of novel anticancer compounds is benchmarked against established agents. Below, we compare the in vitro potency of a representative 6-aryl-dihydropyridazinone derivative against Doxorubicin in triple-negative breast cancer (TNBC) cell lines. Furthermore, we provide established in vivo efficacy data for Doxorubicin in a standard xenograft model.

Table 1: Comparative In Vitro Cytotoxicity against TNBC Cell Lines

CompoundCell LineAssay TypePotency Metric (Concentration)Reference
Compound 2g (Pyridazinone Derivative)BT-549Growth InhibitionGI₅₀ < 2 µM[1][2]
Doxorubicin MDA-MB-231CytotoxicityIC₅₀ = 9.67 µM (at 72h)[3]
Doxorubicin BT-549CytotoxicityIC₅₀ ~15 nM - 4 µM (variable)[4]

Note: GI₅₀ (50% Growth Inhibition) and IC₅₀ (50% Inhibitory Concentration) are comparable metrics of drug potency. Values can vary based on experimental conditions.

Table 2: In Vivo Efficacy of Doxorubicin in an MDA-MB-231 Xenograft Model

Treatment GroupDosing SchedulePrimary EndpointResultReference
Vehicle Control N/ATumor GrowthUninhibited[5]
Doxorubicin 2 mg/kg, i.p.Tumor Growth DelaySignificantly prolonged vs. Control (Median 42 vs. 25 days)[5][6]

In vivo xenograft data for the specific this compound scaffold is not currently available in public literature. The data presented for Doxorubicin serves as a benchmark for future studies.

Mechanism of Action

Understanding the mechanism of action is critical for rational drug development and combination strategies.

6-Aryl-Pyridazinone Derivatives: The precise mechanism for this class of compounds is not fully elucidated. However, many small molecule kinase inhibitors feature similar heterocyclic scaffolds. It is hypothesized that these compounds may exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[6][7][8]

Doxorubicin: Doxorubicin has a well-established multi-faceted mechanism of action.[9] Its primary anticancer effects are attributed to:

  • DNA Intercalation: It inserts itself between DNA base pairs, obstructing DNA replication and transcription.[10][11]

  • Topoisomerase II Inhibition: It stabilizes the complex between the Topoisomerase II enzyme and DNA, which leads to DNA double-strand breaks and subsequent apoptosis.[10][11]

  • Generation of Reactive Oxygen Species (ROS): It participates in redox cycling, producing free radicals that damage cellular components, including DNA, lipids, and proteins.[9][10]

Visualizing Pathways and Protocols

To clarify complex processes, the following diagrams illustrate a key signaling pathway, a standard xenograft workflow, and a comparative analysis of the drug candidates.

PI3K_Akt_Signaling_Pathway Figure 1. The PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth PTEN PTEN PTEN->PIP3 Inhibition Pyridazinone Hypothesized Target: Pyridazinone Derivative Pyridazinone->PI3K Potential Inhibition

Figure 1. The PI3K/Akt Signaling Pathway

Xenograft_Workflow Figure 2. Standard Xenograft Experimental Workflow cluster_pre Preparation cluster_in_vivo In Vivo Phase cluster_post Analysis Cell_Culture 1. Propagate Cancer Cells (e.g., MDA-MB-231) Harvest 2. Harvest & Count Cells Cell_Culture->Harvest Prepare_Injection 3. Resuspend Cells (e.g., in Matrigel/PBS) Harvest->Prepare_Injection Implantation 4. Implant Cells into Immunodeficient Mice Prepare_Injection->Implantation Tumor_Growth 5. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 6. Randomize into Treatment Groups Tumor_Growth->Randomization Treatment 7. Administer Compound/Vehicle Randomization->Treatment Monitoring 8. Measure Tumor Volume & Body Weight Treatment->Monitoring Sacrifice 9. Euthanize & Excise Tumors Monitoring->Sacrifice Analysis 10. Tissue Analysis (IHC, Western Blot) Sacrifice->Analysis

Figure 2. Standard Xenograft Experimental Workflow

Comparative_Analysis Figure 3. Logical Comparison of Drug Candidates Pyridazinone Pyridazinone Scaffold P_Status Novel Scaffold Potential for New MOA Pyridazinone->P_Status P_Efficacy Potent In Vitro Activity (GI50 < 2 µM) Pyridazinone->P_Efficacy P_Vivo In Vivo Data Needed Pyridazinone->P_Vivo P_Toxicity Toxicity Profile Unknown Pyridazinone->P_Toxicity Doxorubicin Doxorubicin D_Status Standard of Care Well-defined MOA Doxorubicin->D_Status D_Efficacy Established In Vitro & In Vivo Efficacy Doxorubicin->D_Efficacy D_Toxicity Known Toxicities (e.g., Cardiotoxicity) Doxorubicin->D_Toxicity

Figure 3. Logical Comparison of Drug Candidates

Experimental Protocols

Detailed and reproducible protocols are essential for validating experimental findings. The following are standard procedures for the key experiments discussed in this guide.

Breast Cancer Xenograft Model Establishment

This protocol describes the subcutaneous implantation of MDA-MB-231 human breast cancer cells into immunodeficient mice.

  • Cell Culture: MDA-MB-231 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[2]

  • Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, are used for this model.[12][13]

  • Cell Preparation: On the day of injection, cells are harvested during their exponential growth phase, washed with sterile PBS, and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.[9][14]

  • Implantation: Mice are anesthetized, and 100 µL of the cell suspension (containing 5 x 10⁶ cells) is injected subcutaneously into the right flank or orthotopically into the mammary fat pad.[9][12]

  • Tumor Monitoring: Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[13]

  • Treatment Initiation: When tumors reach an average volume of 90-100 mm³, mice are randomized into treatment and control groups, and dosing is initiated.[13]

Western Blot Analysis

This protocol is for assessing protein expression levels (e.g., Akt, p-Akt, Bcl-2) in tumor lysates.

  • Lysate Preparation: Excised tumor tissues or cultured cells are homogenized in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[15][16] The mixture is centrifuged at 12,000g for 15 minutes at 4°C, and the supernatant (protein lysate) is collected.[15]

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Gel Electrophoresis: Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto an SDS-PAGE gel.[17][18]

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated with a specific primary antibody overnight at 4°C.[18]

  • Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.[15]

Immunohistochemistry (IHC) for Ki-67

This protocol is for staining tumor sections to assess the proliferation marker Ki-67.

  • Tissue Preparation: Tumors are fixed in 10% neutral-buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on positively charged slides.[7][19]

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol washes (100%, 95%, 70%) to water.[7][11]

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.[7][11]

  • Staining:

    • Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.[10]

    • Non-specific binding is blocked using a blocking serum.[7]

    • Slides are incubated with a primary anti-Ki-67 antibody overnight at 4°C.[19]

    • A biotinylated secondary antibody is applied, followed by an HRP-streptavidin complex.[20]

    • The signal is developed using a DAB substrate, which produces a brown precipitate.[7]

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.[7][19]

  • Analysis: The percentage of Ki-67-positive nuclei (brown) is quantified under a microscope to determine the proliferation index.

References

A Comparative Analysis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one and Other Pyridazinone Derivatives in Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Anti-Inflammatory Potential of Pyridazinone Scaffolds.

The pyridazinone core has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Among these, its anti-inflammatory potential has garnered significant attention, with numerous derivatives being investigated as potent and safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of the anti-inflammatory activity of 6-phenyl-4,5-dihydropyridazin-3(2H)-one and its analogs against other pyridazinone derivatives, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting the Inflammatory Cascade

Pyridazinone derivatives primarily exert their anti-inflammatory effects through the inhibition of key enzymes and mediators in the inflammatory pathway. The most prominent mechanism is the selective inhibition of cyclooxygenase-2 (COX-2).[1][2][3] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[2] By selectively targeting COX-2 over its constitutive isoform COX-1, these compounds aim to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2]

Beyond COX-2 inhibition, some pyridazinone derivatives have been shown to modulate other inflammatory pathways, including the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the inhibition of nitric oxide (NO) production.[4][5][6]

Comparative Anti-Inflammatory Activity: In Vitro Data

The following table summarizes the in vitro anti-inflammatory activity of this compound and a selection of other pyridazinone derivatives, focusing on their COX-1 and COX-2 inhibitory potential.

CompoundTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
This compound Derivatives
2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-oneCOX-20.12-[7]
COX-115.2126.67[7]
6-(4-Chlorophenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-oneCOX-2--[8]
6-(4-Methoxyphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-oneCOX-2--[8]
Other Pyridazinone Derivatives
Compound 3g (a 2,6-disubstituted pyridazinone)COX-20.0438411.51[9]
COX-10.5046[9]
Compound 6b (a pyridazine derivative)COX-20.186.33[10]
COX-11.14[10]
Compound 5f (a pyrazole-pyridazine hybrid)COX-21.509.56[11]
COX-114.34[11]
Compound 6f (a pyrazole-pyridazine hybrid)COX-21.158.31[11]
COX-19.56[11]
Celecoxib (Reference Drug)COX-20.0735311.78[9]
COX-10.8661[9]
Indomethacin (Reference Drug)COX-20.73920.10[9]
COX-10.0739[9]

Comparative Anti-Inflammatory Activity: In Vivo Data

The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds. The following table presents data from this model for various pyridazinone derivatives.

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5hReference
This compound Derivatives
Compound 2k (a 6-aryl-2-(p-(methanesulfonyl)phenyl) derivative)10-Comparable to Etoricoxib[12]
Compound 2n (a 6-aryl-2-(p-(methanesulfonyl)phenyl) derivative)10-Comparable to Etoricoxib[12]
Other Pyridazinone Derivatives
Compound 3g (a 2,6-disubstituted pyridazinone)10Comparable to Indomethacin-[9]
Compound 6b (a pyridazine derivative)10Comparable to Indomethacin-[10]
Indomethacin (Reference Drug)1057.66 (at 4h)-[13]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes, which catalyzes the conversion of a chromogenic substrate to a colored product. The intensity of the color is proportional to the enzyme activity, and a decrease in color intensity in the presence of a test compound indicates inhibition.

Procedure:

  • Human recombinant COX-1 and COX-2 enzymes are used.[2]

  • The enzymes are pre-incubated with various concentrations of the test compounds or a vehicle control (DMSO) for a specified time.[2]

  • The reaction is initiated by the addition of arachidonic acid (the substrate for the cyclooxygenase reaction) and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • The absorbance is measured at a specific wavelength (e.g., 590 nm) using a plate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.[11]

In Vivo Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of compounds.

Principle: The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[14][15]

Procedure:

  • Male Wistar rats (or a similar strain) are used.[14]

  • The animals are fasted overnight before the experiment.[14]

  • The test compounds, a reference drug (e.g., indomethacin), or a vehicle control are administered orally or intraperitoneally at a specific time before the carrageenan injection.[16]

  • A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[16]

  • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[16]

  • The percentage of inhibition of paw edema is calculated for each group by comparing the increase in paw volume in the treated groups to the control group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway targeted by pyridazinone derivatives and a typical experimental workflow for evaluating their anti-inflammatory activity.

G cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Cellular Response cluster_2 Prostaglandin Synthesis cluster_3 Inflammatory Effects cluster_4 Pyridazinone Derivatives Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 NFkB NFkB TLR4->NFkB Proinflammatory_Genes Proinflammatory_Genes NFkB->Proinflammatory_Genes Transcription COX2_mRNA COX2_mRNA Proinflammatory_Genes->COX2_mRNA TNF_alpha_mRNA TNF_alpha_mRNA Proinflammatory_Genes->TNF_alpha_mRNA IL6_mRNA IL6_mRNA Proinflammatory_Genes->IL6_mRNA COX2_Protein COX2_Protein COX2_mRNA->COX2_Protein Translation TNF_alpha_Protein TNF_alpha_Protein TNF_alpha_mRNA->TNF_alpha_Protein Translation IL6_Protein IL6_Protein IL6_mRNA->IL6_Protein Translation Inflammation Inflammation TNF_alpha_Protein->Inflammation Cell_Survival Cell_Survival TNF_alpha_Protein->Cell_Survival IL6_Protein->Inflammation Immune_Response Immune_Response IL6_Protein->Immune_Response Arachidonic_Acid Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Swelling Swelling Prostaglandins->Swelling Pyridazinone Pyridazinone Pyridazinone->NFkB Inhibition Pyridazinone->COX2_Protein Inhibition G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Data Analysis A Synthesis of Pyridazinone Derivatives B Structural Characterization (NMR, MS) A->B C COX-1/COX-2 Inhibition Assay B->C D Cytokine (TNF-α, IL-6) & NO Production Assays C->D E Carrageenan-Induced Paw Edema Model D->E F Ulcerogenic Potential Assessment E->F G IC50 & Selectivity Index Calculation F->G H Statistical Analysis of In Vivo Data G->H

References

Unveiling the Kinase Selectivity of 6-phenyl-4,5-dihydropyridazin-3(2H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cross-reactivity profiling of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a representative pyridazinone-based compound, against a panel of cancer-relevant kinases. The pyridazinone scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives targeting key signaling pathways involved in tumorigenesis and angiogenesis. This document offers a comparative analysis of the inhibitory activity of a representative pyridazinone compound and the well-characterized multi-kinase inhibitor, Sunitinib, providing valuable insights for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values) of a representative this compound derivative and Sunitinib against a panel of selected tyrosine kinases. The data for the investigational compound is compiled from various sources studying structurally similar pyridazinone-based molecules, while the data for Sunitinib is based on its known inhibitory profile. This comparative data highlights the potential selectivity and off-target effects of the pyridazinone scaffold.

Kinase TargetInvestigational Compound (Representative IC50, nM)Sunitinib (Reference IC50, nM)
VEGFR2 (KDR) 65 9
VEGFR1 (FLT1)15080
VEGFR3 (FLT4)21013
PDGFRβ3506
c-KIT>100016
FLT3>1000250
RET>1000307
CSF1R>10005

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of a kinase inhibitor. Below are detailed methodologies for key experiments cited in the data presentation.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the IC50 of a test compound against a purified kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant purified kinase (e.g., VEGFR2)

  • Kinase substrate (specific to the kinase being tested)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compound (this compound or Sunitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 pM).

  • Assay Setup:

    • Add kinase assay buffer to all wells of the plate.

    • Add the test compound at various concentrations to the assay wells. Include a "no inhibitor" (DMSO vehicle) control.

    • Add the purified kinase to all wells except for the "no enzyme" control.

    • Add the kinase-specific substrate to all wells.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells. The concentration of ATP should ideally be at or near the Km for the specific kinase.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • The luminescence signal is measured using a plate reader.

    • The percentage of kinase inhibition is calculated for each compound concentration relative to the "no inhibitor" control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the cross-reactivity profiling of the investigational compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS RAS PLCg->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT Compound 6-phenyl-4,5- dihydropyridazin-3(2H)-one Compound->VEGFR2 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT->Transcription PKC->Transcription Angiogenesis Angiogenesis Proliferation Proliferation Survival Survival VEGF VEGF VEGF->VEGFR2 Binding & Dimerization

VEGFR2 Signaling Pathway Inhibition

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubation (Kinase Reaction) Compound->Incubation KinasePanel Kinase Panel (e.g., 96-well plate with different kinases) KinasePanel->Incubation Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection IC50 IC50 Calculation Detection->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

Kinase Cross-Reactivity Profiling Workflow

Validating the Mechanism of Action of 6-phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives Using Knockout Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of novel 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives, a chemical scaffold known for its diverse pharmacological activities, including potential phosphodiesterase (PDE) inhibition. By leveraging CRISPR/Cas9-generated knockout cell lines, researchers can definitively establish the on-target effects of these compounds. Here, we present a hypothetical case study comparing a novel this compound derivative, designated as Compound X , with the well-characterized PDE5 inhibitor, Sildenafil , in wild-type and PDE5A knockout (KO) cell lines.

Core Concept: The Power of Knockout Cell Lines in Target Validation

Knockout cell lines, in which a specific gene has been inactivated, are invaluable tools for modern drug discovery.[1][2] They provide a clean genetic background to ascertain whether the effects of a compound are directly mediated by its intended target. If a compound's activity is significantly diminished or abolished in a knockout cell line compared to its wild-type counterpart, it provides strong evidence for on-target engagement.[1]

The Phosphodiesterase 5 (PDE5) Signaling Pathway

PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3][4][5] Upon stimulation by NO, soluble guanylate cyclase (sGC) produces cGMP, which in turn activates protein kinase G (PKG), leading to downstream effects such as smooth muscle relaxation.[3][5][6] PDE5 terminates this signal by hydrolyzing cGMP.[3][4][5] Inhibitors of PDE5, therefore, increase intracellular cGMP levels, potentiating the effects of NO.[3][4]

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP PDE5->GMP hydrolyzes CompoundX Compound X CompoundX->PDE5 inhibits Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Caption: The NO/cGMP signaling pathway and points of inhibition by Compound X and Sildenafil.

Experimental Workflow for Target Validation

A systematic workflow is crucial for robustly validating the mechanism of action. This involves a series of in vitro assays performed in parallel on wild-type and knockout cell lines.

start Start: Compound X Synthesis & Characterization cell_culture Cell Culture: Wild-Type (WT) & PDE5A KO Cell Lines start->cell_culture treatment Treatment: Compound X & Sildenafil cell_culture->treatment assays In Vitro Assays treatment->assays viability Cell Viability Assay (e.g., MTS) assays->viability cgmp cGMP Assay (e.g., ELISA) assays->cgmp western Western Blot (p-VASP) assays->western analysis Data Analysis & Comparison viability->analysis cgmp->analysis western->analysis conclusion Conclusion: Mechanism of Action Validation analysis->conclusion

Caption: Experimental workflow for validating the mechanism of action of Compound X.

Comparative Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data from key experiments comparing the effects of Compound X and Sildenafil in wild-type and PDE5A KO cells.

Table 1: cGMP Accumulation Assay (ELISA)

Cell LineTreatment (1 µM)Fold Increase in cGMP (Mean ± SD)
Wild-Type Vehicle1.0 ± 0.2
Compound X 15.4 ± 1.8
Sildenafil18.2 ± 2.1
PDE5A KO Vehicle8.5 ± 1.1
Compound X 9.1 ± 1.3
Sildenafil8.9 ± 1.2

Table 2: Western Blot Analysis of p-VASP (Ser239)

Cell LineTreatment (1 µM)Relative p-VASP Levels (Normalized to Vehicle)
Wild-Type Vehicle1.0
Compound X 12.8
Sildenafil14.5
PDE5A KO Vehicle6.2
Compound X 6.5
Sildenafil6.3

Table 3: Cell Viability Assay (MTS)

Cell LineTreatment (10 µM)Cell Viability (% of Vehicle Control)
Wild-Type Vehicle100%
Compound X 98.7%
Sildenafil99.1%
PDE5A KO Vehicle100%
Compound X 98.2%
Sildenafil98.9%

Interpretation of Results

The data presented above strongly supports the hypothesis that Compound X acts as a PDE5 inhibitor.

  • In wild-type cells , both Compound X and Sildenafil lead to a significant increase in cGMP levels and the phosphorylation of VASP (a downstream target of PKG), consistent with PDE5 inhibition.

  • In PDE5A KO cells , the basal levels of cGMP and p-VASP are elevated due to the absence of PDE5-mediated degradation. Crucially, neither Compound X nor Sildenafil elicits a further significant increase in these markers, indicating that their primary mechanism of action is indeed through the inhibition of PDE5.

  • The cell viability assay demonstrates that the observed effects are not due to cytotoxicity.

hypothesis Hypothesis: Compound X inhibits PDE5 wt_cells Experiment in Wild-Type Cells hypothesis->wt_cells ko_cells Experiment in PDE5A KO Cells hypothesis->ko_cells wt_result Result: Increased cGMP & p-VASP wt_cells->wt_result ko_result Result: No significant increase in cGMP & p-VASP ko_cells->ko_result conclusion Conclusion: Compound X is an on-target PDE5 inhibitor wt_result->conclusion ko_result->conclusion

Caption: Logical flow of the validation experiment.

Detailed Experimental Protocols

1. Cell Culture and Generation of Knockout Cell Lines

  • Cell Lines: A suitable cell line endogenously expressing PDE5A (e.g., human platelets, smooth muscle cells, or a recombinant HEK293 line) should be used.

  • Generation of PDE5A KO Cells: PDE5A knockout cell lines can be generated using CRISPR/Cas9 technology.[7][8] Briefly, guide RNAs targeting a critical exon of the PDE5A gene are designed and delivered along with Cas9 nuclease. Single-cell clones are then isolated and screened for biallelic knockout by Sanger sequencing and Western blot to confirm the absence of the PDE5A protein.[1]

2. cGMP Immunoassay

  • Plate wild-type and PDE5A KO cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat cells with a nitric oxide donor (e.g., sodium nitroprusside) to stimulate cGMP production.

  • Treat cells with vehicle, Compound X, or Sildenafil at the desired concentrations for 30 minutes.

  • Lyse the cells and measure intracellular cGMP levels using a commercially available cGMP ELISA kit according to the manufacturer's instructions.

  • Normalize cGMP concentrations to total protein content for each sample.

3. Western Blot for Phospho-VASP (Ser239)

  • Plate and treat cells as described for the cGMP assay.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with a primary antibody against phospho-VASP (Ser239) overnight at 4°C.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe for total VASP and a loading control (e.g., GAPDH or β-actin) for normalization.

4. Cell Viability (MTS) Assay

  • Plate cells in a 96-well plate and allow them to adhere.

  • Treat with compounds at various concentrations for 24-48 hours.

  • Add MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm.

  • Express viability as a percentage relative to the vehicle-treated control cells.

Conclusion

The use of knockout cell lines provides an unequivocal method for validating the mechanism of action of novel compounds. The comparative data and protocols outlined in this guide offer a robust framework for researchers to definitively characterize the on-target effects of this compound derivatives and other potential drug candidates, thereby accelerating the drug development process.

References

Comparative docking studies of pyridazinone analogs in the active site of phosphodiesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies of pyridazinone analogs targeting the active site of various phosphodiesterase (PDE) isoforms. By objectively presenting experimental data and methodologies, this document aims to facilitate the rational design of novel and selective PDE inhibitors.

Comparative Docking and Inhibition Data

The following tables summarize the docking scores and inhibitory activities of various pyridazinone analogs against different PDE isoforms as reported in the literature. These values provide a quantitative basis for comparing the binding affinities and potencies of these compounds.

Compound/AnalogTarget PDE IsoformDocking Score (kcal/mol)IC50/pIC50Key Interacting ResiduesReference
Bicyclic heteroaromatic pyridazinonesPDE3ANot explicitly stated, but Emodel energy was used for pose selection-Hydrogen bonds with catalytic amino acids[1][2]
Pyrazolopyridine-pyridazinonesPDE3Not explicitly stated-The pyridazinone lactam functionality is a critical determinant for PDE3-inhibitory activity.[3]
4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-onesPDE4Not explicitly statedpIC50 up to 8.4Steric interactions of fused rings with the binding site play an important role.[4]
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4BNot explicitly statedPromising activity and selectivityHydrogen-bond interaction with a key glutamine (Gln)[5]
Pyrazolo[3,4-d]pyridazinonesPDE5Not explicitly statedIC50 = 22 nM for a 2-phenyl-3,6-pyridazinedione derivativeBenzyl at the pyridazine 2-nitrogen was associated with potent and selective inhibitory activity.[6]
Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-onesPDE5Not explicitly statedIC50 = 34 nMA phenyl ring at position 9 of the tricyclic core was necessary for PDE5 inhibitory activity.[6]

Experimental Protocols

The methodologies employed in the cited docking studies, while varying in specific parameters, generally follow a standardized workflow. Below are detailed protocols representative of the key experiments.

Molecular Docking Protocol

A typical molecular docking protocol for studying the interaction of pyridazinone analogs with PDE active sites involves the following steps:

  • Protein Preparation :

    • The three-dimensional crystal structure of the target PDE isoform is retrieved from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model may be constructed based on a suitable template.[1]

    • The protein structure is prepared by removing water molecules and any co-crystallized ligands.

    • Hydrogen atoms are added, and charges are assigned to the protein atoms. The structure is then energy minimized to relieve any steric clashes.

  • Ligand Preparation :

    • The 2D structures of the pyridazinone analogs are drawn using chemical sketcher software.

    • These 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., OPLS3).[1]

  • Binding Site Definition and Grid Generation :

    • The active site of the PDE is defined, typically centered on the location of the catalytic metal ions and key residues known to be involved in substrate binding.

    • A grid box is generated around the defined active site to encompass the volume where the ligand is likely to bind.

  • Docking Simulation :

    • A docking algorithm (e.g., Glide, AutoDock) is used to flexibly dock the prepared ligands into the defined active site of the receptor.

    • The program samples a wide range of ligand conformations and orientations within the binding pocket.

  • Scoring and Pose Selection :

    • The binding poses generated by the docking algorithm are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

    • The best docking pose for each ligand is typically selected based on the lowest docking score and visual inspection of the interactions with key active site residues.[1]

  • Analysis of Interactions :

    • The selected docking poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the pyridazinone analog and the amino acid residues of the PDE active site.[1][5]

PDE Inhibition Assay Protocol (General)

Biochemical assays are performed to determine the inhibitory potency of the synthesized pyridazinone derivatives against specific PDE isoforms.

  • Enzyme and Substrate Preparation : Recombinant human PDE enzymes are used. The substrate, typically cAMP or cGMP, is prepared at a concentration close to its Michaelis-Menten constant (Km).

  • Inhibition Assay : The assay is performed in a buffer solution containing the PDE enzyme, the substrate, and varying concentrations of the test compound.

  • Detection : The amount of hydrolyzed substrate is quantified, often using methods that convert the product (AMP or GMP) into a detectable signal (e.g., luminescence or fluorescence).

  • IC50 Determination : The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]

Visualizations

The following diagrams illustrate the relevant signaling pathways and a generalized workflow for the computational studies described.

PDE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Pyridazinone Pyridazinone Analog Pyridazinone->PDE Inhibits Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB/Homology Model) Protein_Prep Protein Preparation PDB->Protein_Prep Ligand Pyridazinone Analog (2D Structure) Ligand_Prep Ligand Preparation (3D Conversion & Minimization) Ligand->Ligand_Prep Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Docking Molecular Docking Ligand_Prep->Docking Grid_Gen->Docking Scoring Scoring & Pose Selection Docking->Scoring Interaction_Analysis Interaction Analysis (H-bonds, etc.) Scoring->Interaction_Analysis

References

A Comparative Guide to the Biological Effects of 6-phenyl-4,5-dihydropyridazin-3(2H)-one and its Derivatives Across Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Preclinical Data from Diverse Laboratories

I. Vasorelaxant and Antihypertensive Effects

Derivatives of 6-phenyl-4,5-dihydropyridazin-3(2H)-one have been extensively explored for their potential to induce vasodilation and lower blood pressure. The primary mechanism often investigated is the modulation of the nitric oxide (NO)/endothelial nitric oxide synthase (eNOS) pathway.

Quantitative Comparison of Vasorelaxant Activity:

CompoundLaboratory/StudyAssay SystemPotency (EC50/IC50)Key Findings
6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-oneAllam et al. (2025)Not specifiedMore potent than hydralazineExhibited significant antihypertensive activity.[1]
4,5-dihydropyridazin-3(2H)-one with 1,2,4-triazole moietyAllam et al. (2025)In vivo (animal model)Reduced mean arterial blood pressure by 41.84%Comparable activity to hydralazine (41.76% reduction).[1]
4-methoxyphenylhydrazide derivativeAllam et al. (2025)Not specifiedIC50 = 1.204 μMPromising vasorelaxant activity.[1]
Compounds 4f, 4h, 5d, 5e (pyridazin-3-one derivatives)Allam et al. (2025)Not specifiedEC50 = 0.0136, 0.0117, 0.0053, 0.0025 μM respectivelySuperior activity compared to reference standards.[1]

Signaling Pathway for Vasorelaxant Effects:

The proposed mechanism for the vasorelaxant effects of several pyridazinone derivatives involves the upregulation of eNOS expression, leading to increased nitric oxide production and subsequent vasodilation.

Vasorelaxant_Signaling_Pathway Pyridazinone_Derivative Pyridazinone Derivative eNOS_mRNA eNOS mRNA Expression Pyridazinone_Derivative->eNOS_mRNA Upregulates eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Leads to increased NO_Production Nitric Oxide (NO) Production eNOS_Protein->NO_Production Catalyzes Vasodilation Vasodilation NO_Production->Vasodilation Induces

Proposed signaling pathway for vasorelaxant effects.

II. Cardiotonic Activity

Several studies have investigated the potential of this compound derivatives as positive inotropic agents for the management of heart failure.

Quantitative Comparison of Cardiotonic Activity:

CompoundLaboratory/StudyAssay SystemKey Findings
Compound 5a (a 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative)Wang et al. (2007)Isolated perfused toad heartEmerged as the most interesting compound with potential cardiotonic activity in the series.[2]
Compounds 1c, 1d, 2a, 2d (6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives)Unspecified authorsStraub's perfusion methodShowed a clear cardiotonic effect when compared to levosimendan.[3]

Experimental Workflow for Cardiotonic Activity Assessment:

The evaluation of cardiotonic effects typically involves isolated heart preparations, allowing for the direct measurement of changes in cardiac contractility.

Cardiotonic_Activity_Workflow cluster_prep Heart Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Isolate_Heart Isolate Toad/Rat Heart Perfuse_Heart Perfuse with Ringer's Solution (Straub's Perfusion) Isolate_Heart->Perfuse_Heart Baseline Record Baseline Cardiac Activity Perfuse_Heart->Baseline Administer_Compound Administer Test Compound (e.g., Compound 5a) Baseline->Administer_Compound Record_Effect Record Changes in Heart Contraction Administer_Compound->Record_Effect Compare Compare with Control and Reference Drug (e.g., Levosimendan) Record_Effect->Compare

General experimental workflow for assessing cardiotonic activity.

III. Anti-inflammatory and Anticancer Activities

The versatility of the pyridazinone scaffold has led to its investigation in the context of inflammation and cancer.

Quantitative Comparison of Anti-inflammatory and Anticancer Activities:

CompoundLaboratory/StudyBiological Target/AssayPotency (IC50/GI50)
2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-oneUnspecified authorsIn vitro COX-2 inhibitory activityNovel potent COX-2 inhibitor, comparable to indomethacin.[4]
Compound 2g (6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one)Unspecified authorsNCI human cancer cell line screenGI50 < 2 µM against various leukemia, non-small-cell lung, and breast cancer cell lines.[5]
Compounds 2c and 2f (6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones)Unspecified authorsNot specifiedPromising anti-inflammatory activity.[5]

Logical Relationship for COX-2 Inhibition:

The anti-inflammatory effects of certain derivatives are attributed to the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.

COX2_Inhibition_Logic Inflammatory_Stimuli Inflammatory Stimuli COX2_Enzyme COX-2 Enzyme Inflammatory_Stimuli->COX2_Enzyme Induces Prostaglandin_Production Prostaglandin Production COX2_Enzyme->Prostaglandin_Production Catalyzes Inflammation Inflammation Prostaglandin_Production->Inflammation Mediates Pyridazinone_Inhibitor Pyridazinone-based COX-2 Inhibitor Pyridazinone_Inhibitor->COX2_Enzyme Inhibits

Logical diagram of COX-2 inhibition by pyridazinone derivatives.

IV. Experimental Protocols

General Synthesis of 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one: A solution of this compound (0.01 mol) and anhydrous K2CO3 (0.02 mol) is prepared in anhydrous acetone (30 mL). To this solution, n-butyl bromide (0.01 mol) is added. The mixture is stirred at 25°C for 18 hours. Following the reaction, the mixture is filtered, and the filtrate is kept for 24 hours. The resulting solid is filtered and crystallized from an ethanol and water mixture (1:1) at 25°C.[4]

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibitory Activity Evaluation: The in vitro COX-1 and COX-2 inhibitory activities are determined using methods described in the literature. The specific protocols for the COX-2/COX-1 analysis mentioned in the source would need to be consulted for precise details on substrate concentrations, enzyme sources, and detection methods.[4]

Antimicrobial Activity Testing (Disk Diffusion Method): The antimicrobial activity of synthesized compounds can be evaluated using the disk diffusion method against various bacterial and fungal strains. This involves impregnating sterile paper discs with the test compounds and placing them on agar plates inoculated with the microorganisms. The zones of inhibition are then measured after an incubation period.[6]

Cytotoxicity Bioassay (Brine Shrimp Lethality): The cytotoxicity of the compounds can be assessed using a brine shrimp lethality bioassay. This method involves exposing brine shrimp nauplii to different concentrations of the test compounds and determining the concentration that is lethal to 50% of the population (LC50).[6]

The available literature from various research groups consistently points to the this compound scaffold as a versatile platform for developing compounds with significant biological activities. While the specific derivatives and their potencies vary between studies, the recurring themes of vasorelaxant, cardiotonic, anti-inflammatory, and anticancer effects suggest a degree of reproducibility in the fundamental pharmacological properties of this chemical class. However, to definitively establish the reproducibility of the biological effects of any single compound, direct comparative studies across multiple laboratories using standardized protocols would be necessary. The data presented here serves as a guide to the landscape of research on these promising molecules.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 6-phenyl-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 6-phenyl-4,5-dihydropyridazin-3(2H)-one. The following procedures are based on established best practices for managing similar chemical compounds and are intended to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When working with this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldANSI Z87.1 compliant safety goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing or aerosol generation.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for incidental contact.[2] It is crucial to inspect gloves for any damage before use and to change them immediately upon contamination.[2] For prolonged handling or in case of immersion, consider double gloving.[2]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned.[1] Clothing worn underneath should be made of natural fibers like cotton.[2]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory.[2]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] If dusts are generated, respiratory protection is required.[4]

Experimental Protocols: Safe Handling and Disposal

I. Safe Handling Protocol

  • Preparation:

    • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

    • Verify that the fume hood is functioning correctly.

    • Inspect all necessary PPE for integrity and wear it properly before handling the compound.

    • Have an emergency plan and ensure spill kits are readily accessible.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[3][4]

    • Avoid direct contact with the skin and eyes.[5]

    • Do not eat, drink, or smoke in the laboratory area.[3][4]

    • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2][5]

  • Post-Handling:

    • Decontaminate the work surface and any equipment used.

    • Properly remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly.[2]

II. Disposal Plan

  • Waste Characterization:

    • All waste materials, including the chemical itself, any contaminated consumables (e.g., gloves, absorbent materials), and empty containers, must be treated as hazardous waste.[4]

  • Waste Segregation and Storage:

    • Collect waste in designated, properly labeled, and sealed containers.

    • Do not mix this waste with other waste streams.[4]

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal:

    • Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Clean & Prepare Work Area check_hood Verify Fume Hood Function prep_area->check_hood don_ppe Inspect & Don PPE check_hood->don_ppe handle_chem Handle Chemical don_ppe->handle_chem no_contact Avoid Skin/Eye Contact no_ingest No Eating/Drinking/Smoking decon Decontaminate Surfaces & Equipment handle_chem->decon doff_ppe Remove & Dispose of PPE decon->doff_ppe wash Wash Hands & Exposed Skin doff_ppe->wash collect_waste Collect in Labeled Container doff_ppe->collect_waste store_waste Store Waste Appropriately collect_waste->store_waste dispose_waste Dispose via Approved Vendor store_waste->dispose_waste

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-phenyl-4,5-dihydropyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-phenyl-4,5-dihydropyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.